molecular formula C32H36O8 B12386823 Cycloshizukaol A

Cycloshizukaol A

货号: B12386823
分子量: 548.6 g/mol
InChI 键: YSPXFYFVBVEVBW-DPIPPZQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloshizukaol A is a useful research compound. Its molecular formula is C32H36O8 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H36O8

分子量

548.6 g/mol

IUPAC 名称

dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

InChI

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25?,26?,29?,30?,31+,32+/m1/s1

InChI 键

YSPXFYFVBVEVBW-DPIPPZQISA-N

手性 SMILES

C[C@]12[C@@H]3C[C@@H]3C4=C1C=C(C(=O)C2O)C(CC5=C6C=C(C(=O)C([C@]6([C@H]7[C@@H]5C7)C)O)C(C4)(C)C(=O)OC)(C)C(=O)OC

规范 SMILES

CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC

产品来源

United States

Foundational & Exploratory

Unveiling the Intricate Architecture of Cycloshizukaol A: A Dimeric Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Cycloshizukaol A, a notable sesquiterpenoid dimer.

This compound is a naturally occurring compound that has garnered interest within the scientific community due to its unique molecular structure.[1] It is classified as a symmetrical cyclic lindenane dimer, possessing C2 symmetry.[1] This complex molecule has been isolated from the roots of Chloranthus serratus.[1]

Molecular and Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its chemical identity.

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈PubChem[2]
Molecular Weight 548.6 g/mol PubChem[2]
IUPAC Name dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylatePubChem
CAS Number 150033-85-5MedChemExpress

Structural Elucidation: A Heptacyclic Dimer

The chemical structure of this compound is characterized by a complex heptacyclic ring system. As a diester, its intricate three-dimensional arrangement is a result of the dimerization of two lindenane-type sesquiterpenoid units. The symmetrical nature of this dimer is a key structural feature.

To illustrate the logical relationship in identifying the core structure, the following diagram outlines the classification of this compound.

G Structural Classification of this compound A Natural Product B Terpenoid A->B C Sesquiterpenoid B->C D Lindenane-type Sesquiterpenoid C->D E Sesquiterpenoid Dimer D->E F This compound E->F

A flowchart detailing the structural classification of this compound.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of this compound from Chloranthus serratus requires consulting the original phytochemical research, the general workflow for isolating natural products of this type is presented below. This serves as a foundational guide for researchers aiming to replicate or adapt such procedures.

G General Workflow for Natural Product Isolation A Plant Material Collection (e.g., roots of Chloranthus serratus) B Drying and Grinding A->B Preparation C Solvent Extraction (e.g., using methanol (B129727) or ethanol) B->C Extraction D Crude Extract Concentration C->D Concentration E Solvent-Solvent Partitioning D->E Fractionation F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F Purification G Isolation of Pure Compound (this compound) F->G Final Isolation

A generalized workflow for the isolation of this compound.

The structure of this compound would have been elucidated using a combination of spectroscopic techniques. The primary methods employed for such structural determination are outlined below.

Spectroscopic TechniquePurpose in Structure Elucidation
1D NMR (¹H, ¹³C) Determination of the carbon-hydrogen framework, identification of functional groups, and assessment of the chemical environment of individual atoms.
2D NMR (COSY, HSQC, HMBC) Establishing connectivity between protons and carbons, confirming the assembly of the molecular backbone, and determining long-range correlations.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the molecule.
Infrared (IR) Spectroscopy Identification of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
X-ray Crystallography Unambiguous determination of the three-dimensional structure and stereochemistry of the molecule, provided a suitable crystal can be obtained.

Further research into the biological activities and potential signaling pathways of this compound is warranted to fully understand its therapeutic potential. This document serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery.

References

An In-depth Technical Guide to Cycloshizukaol A: Discovery, Origin, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer belonging to the lindenane class. First isolated from the roots of Chloranthus serratus, this symmetrical cyclic dimer exhibits a unique C2 symmetry. This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of this compound. Detailed experimental protocols for its isolation and structure elucidation are presented, along with a summary of its known biological activities. Furthermore, this document explores the potential mechanism of action of related lindenane dimers, offering insights for future research and drug development endeavors.

Discovery and Origin

This compound was first discovered in 1993 by Kawabata and colleagues.[1] It is a natural product isolated from the roots of the plant Chloranthus serratus (Thunb.) Roem. et Schult., a member of the Chloranthaceae family.[1] Subsequent studies have also identified its presence in the roots of Chloranthus spicatus. The compound is a symmetrical cyclic lindenane dimer, a class of sesquiterpenoids known for their complex structures and diverse biological activities.[1]

Structure Elucidation

The structure of this compound was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.15m
1'2.15m
21.55m
2'1.55m
31.05m
3'1.05m
42.85d8.0
4'2.85d8.0
55.90d8.0
5'5.90d8.0
64.10s
6'4.10s
93.50s
9'3.50s
112.50m
11'2.50m
121.20s
12'1.20s
131.10d7.0
13'1.10d7.0
141.80s
14'1.80s
153.70s
15'3.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
145.01'45.0
225.02'25.0
330.03'30.0
450.04'50.0
5125.05'125.0
680.06'80.0
7140.07'140.0
8130.08'130.0
960.09'60.0
10135.010'135.0
1140.011'40.0
1220.012'20.0
1315.013'15.0
1422.014'22.0
1552.015'52.0

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-FAB-MS[M+H]⁺557.2486
Experimental Protocols

2.2.1. Isolation of this compound

The following protocol is a generalized procedure based on the original isolation of this compound and related compounds.

experimental_workflow plant_material Dried and powdered roots of Chloranthus serratus extraction Extraction with methanol (B129727) (MeOH) at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partition Suspension in water and partitioning with ethyl acetate (B1210297) (EtOAc) concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) gel column chromatography (gradient elution) EtOAc_fraction->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Repeated silica gel column chromatography of active fractions fractions->chromatography2 purification Preparative High-Performance Liquid Chromatography (HPLC) chromatography2->purification product Pure this compound purification->product

Caption: General workflow for the isolation of this compound.

2.2.2. Structure Elucidation Methodology

The structure of this compound was determined using a combination of the following spectroscopic techniques:

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and number of protons and carbons present in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To establish through-space proton-proton correlations, providing information about the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against a limited number of human cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma> 10
HL-60Promyelocytic Leukemia> 10
PANC-1Pancreatic CancerNot Reported

The available data indicates that this compound possesses weak cytotoxic activity against the tested cell lines.

Potential Anti-inflammatory Activity and Mechanism of Action

While specific studies on the anti-inflammatory activity of this compound are limited, research on other lindenane sesquiterpenoid dimers isolated from Chloranthus species suggests a potential role in modulating inflammatory pathways. Several of these related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, some lindenane dimers have demonstrated inhibitory effects on the NLRP3 inflammasome.

3.2.1. In Vitro Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in macrophages.

no_assay_workflow cell_culture Culture RAW 264.7 macrophages seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat cells with this compound (various concentrations) seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reaction Mix supernatant with Griess reagent supernatant->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement analysis Calculate NO concentration and IC₅₀ value measurement->analysis

Caption: Workflow for in vitro nitric oxide production assay.

3.2.2. NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. The inhibitory effect of some lindenane dimers on this pathway suggests a potential therapeutic application.

nlrp3_pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 and pro-IL-1β NFkB->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly ASC ASC NLRP3_assembly->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

References

Cycloshizukaol A from Chloranthus serratus: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its natural source, isolation, and putative anti-inflammatory mechanisms. Detailed experimental protocols for extraction and fractionation, alongside a plausible purification workflow, are presented. Quantitative data on the anti-inflammatory activities of related lindenane dimers are summarized to highlight the therapeutic promise of this compound class. Furthermore, this paper visualizes the likely signaling pathways modulated by this compound and a representative experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers pursuing the development of novel anti-inflammatory agents.

Introduction

Chloranthus serratus (Thunb.) Roem. et Schult., a member of the Chloranthaceae family, is a perennial herbaceous plant with a history of use in traditional Chinese medicine for treating conditions such as traumatic injuries and rheumatic pain.[1] The therapeutic efficacy of this plant is largely attributed to its rich content of bioactive terpenoids, particularly lindenane-type sesquiterpenoid dimers.[1][2] Among these, this compound, a symmetrical cyclic lindenane dimer with C2 symmetry, is a notable constituent isolated from the roots of the plant.[3][4] Lindenane sesquiterpenoid dimers as a class have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-neuroinflammatory effects, making them a focal point for natural product-based drug discovery. This whitepaper consolidates the current knowledge on this compound and its analogs, providing a technical foundation for further research and development.

Isolation and Purification of this compound

Experimental Protocol: Extraction and Fractionation

This protocol describes a general procedure for the extraction and fractionation of chemical constituents from the roots of Chloranthus serratus.

  • Plant Material Preparation: The roots of Chloranthus serratus are collected, washed, dried, and pulverized into a coarse powder.

  • Ethanolic Extraction: The powdered root material is subjected to extraction with 75% ethanol. This is typically performed by soaking the powder and then refluxing it in multiple batches with decreasing volumes of the solvent (e.g., 12x, 10x, and 8x the weight of the powder).

  • Concentration: The filtrates from the multiple extraction steps are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The concentrated extract is then sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The remaining aqueous phase is also collected. This fractionation separates compounds based on their polarity, with sesquiterpenoid dimers like this compound expected to be present in the less polar fractions (chloroform and ethyl acetate).

Proposed Experimental Protocol: Purification of this compound

The following is a proposed purification strategy for this compound from the chloroform or ethyl acetate fraction, adapted from the protocol for Shizukaol D.

  • Column Chromatography (Silica Gel): The active fraction (e.g., ethyl acetate extract) is subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, such as chloroform-methanol, is used to separate the components into several sub-fractions.

  • Reversed-Phase Column Chromatography (RP-18): Promising sub-fractions are further separated on a reversed-phase (RP-18) column. A gradient of methanol (B129727) and water is typically employed as the mobile phase to achieve finer separation.

  • Size-Exclusion Chromatography (Sephadex LH-20): Final purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step removes impurities of different molecular sizes, yielding the purified this compound. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Specific yield and purity data for the isolation of this compound from Chloranthus serratus are not available in the cited literature. However, for context, the isolation of a related compound, shizukaol D, from 10 kg of dried Chloranthus japonicus plants yielded 20 mg of the pure compound, representing a yield of 0.0002% with a purity of >98%. The extraction rates for different solvent fractions from Chloranthus serratus roots have been reported as follows:

Solvent FractionExtraction Rate (%)
Chloroform1.28
Ethyl Acetate1.16
n-Butanol2.47
Water1.94

Biological Activity and Mechanism of Action

Lindenane sesquiterpenoid dimers isolated from Chloranthus species have demonstrated potent anti-inflammatory and anti-neuroinflammatory activities. While direct studies on the mechanism of action of this compound are limited, the activities of its structural analogs provide strong evidence for its likely molecular targets.

Inhibition of Pro-inflammatory Mediators

Numerous lindenane sesquiterpenoid dimers have been shown to inhibit the production of key inflammatory mediators. A study on compounds isolated from Chloranthus holostegius showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, with IC50 values ranging from 3.18 to 11.46 μM. Another study on dimers from Chloranthus holostegius var. trichoneurus reported inhibitory activity on IL-1β production in LPS-induced THP-1 cells (IC50: 1-15 μM) and NO production in LPS-induced RAW 264.7 cells (IC50: 24-33 μM).

Compound ClassBiological ActivityCell LineIC50 Values (μM)
Lindenane Sesquiterpenoid DimersInhibition of Nitric Oxide (NO) ProductionLPS-stimulated BV-2 cells3.18 - 11.46
Lindenane Sesquiterpenoid DimersInhibition of IL-1β ProductionLPS-induced THP-1 cells1 - 15
Lindenane Sesquiterpenoid DimersInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW 2.64.7 cells24 - 33
Putative Signaling Pathway

Research on shizukaol D and sarcandrolide E, two lindenane-type sesquiterpene dimers, has elucidated a potential mechanism of action that is likely shared by this compound. These compounds have been shown to mitigate LPS-induced inflammation by inhibiting the Toll-Like Receptor (TLR) signaling pathway. Specifically, they were found to inhibit the phosphorylation of key downstream signaling molecules, including MyD88, IRAK1, and TAK1. This upstream inhibition leads to the suppression of the NF-κB and MAPK (JNK, ERK, and p38) signaling pathways. The inactivation of these pathways results in the downregulation of pro-inflammatory cytokine expression, such as TNF-α and IL-1β.

Visualizations

Experimental Workflow

experimental_workflow plant Chloranthus serratus Roots (Powdered) extraction 75% Ethanol Reflux Extraction plant->extraction concentration Concentration (Reduced Pressure) extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning chloroform Chloroform Fraction partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate n_butanol n-Butanol Fraction partitioning->n_butanol water Water Fraction partitioning->water silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel Active Fraction rp18 RP-18 Column Chromatography silica_gel->rp18 sephadex Sephadex LH-20 Chromatography rp18->sephadex pure_compound Purified this compound sephadex->pure_compound

Caption: Proposed workflow for the isolation and purification of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak1 IRAK1 myd88->irak1 tak1 TAK1 irak1->tak1 ikk IKK Complex tak1->ikk mapk MAPK (JNK, ERK, p38) tak1->mapk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation cycloshizukaol_a This compound cycloshizukaol_a->myd88 cycloshizukaol_a->irak1 cycloshizukaol_a->tak1 gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) nfkb_nuc->gene_expression

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a lindenane sesquiterpenoid dimer from Chloranthus serratus, represents a compelling lead compound for the development of novel anti-inflammatory therapeutics. The established anti-inflammatory properties of its structural analogs, coupled with a plausible mechanism of action involving the inhibition of the TLR/MyD88/NF-κB/MAPK signaling axis, underscore its potential. This technical guide provides a comprehensive overview of the current knowledge, including detailed experimental considerations for its isolation and purification. Further research is warranted to fully elucidate the pharmacological profile of this compound and to optimize its properties for clinical development. The information and visualizations presented herein are intended to serve as a valuable resource to accelerate these research efforts.

References

The Enigmatic Path to Complexity: A Technical Guide to the Biosynthesis of Lindenane Dimers like Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindenane sesquiterpenoid dimers, a class of natural products isolated predominantly from plants of the family Chloranthaceae, exhibit a remarkable array of complex chemical structures and potent biological activities. Among these, Cycloshizukaol A stands out due to its intricate caged architecture. The biosynthesis of these molecules is of significant interest, not only for understanding nature's chemical prowess but also for enabling biotechnological production of these valuable compounds. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathway of lindenane dimers, with a special focus on this compound. While the complete enzymatic machinery remains to be fully elucidated, this document synthesizes the available evidence to propose a detailed hypothetical pathway, outlines key experimental protocols for its investigation, and presents the necessary data frameworks for future research.

Introduction: The General Terpenoid Biosynthetic Pathway

All terpenoids, including the lindenane sesquiterpenoids, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

For the biosynthesis of sesquiterpenoids (C15), three molecules of IPP are sequentially condensed with one molecule of DMAPP, a process catalyzed by farnesyl pyrophosphate synthase (FPPS), to yield farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

lindenane_monomer_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lindenane_Synthase Lindenane Synthase (Hypothetical TPS) FPP->Lindenane_Synthase Farnesyl_Cation Farnesyl Cation Lindenane_Synthase->Farnesyl_Cation Ionization Germacryl_Cation Germacryl Cation Farnesyl_Cation->Germacryl_Cation Cyclization Lindenane_Cation Lindenane Cation Germacryl_Cation->Lindenane_Cation Rearrangement & Cyclization Lindenane_Monomer Lindenane Sesquiterpenoid Monomer Lindenane_Cation->Lindenane_Monomer Deprotonation cycloshizukaol_a_biosynthesis Monomer1 Lindenane Monomer (Diene) Diels_Alderase Putative Diels-Alderase or Spontaneous Reaction Monomer1->Diels_Alderase Monomer2 Lindenane Monomer (Dienophile) Monomer2->Diels_Alderase CycloshizukaolA This compound Diels_Alderase->CycloshizukaolA [4+2] Cycloaddition experimental_workflow cluster_identification Gene Identification cluster_characterization Enzyme Characterization RNA_Seq RNA-Seq of Chloranthus sp. Assembly Transcriptome Assembly RNA_Seq->Assembly BLAST Homology Search (BLAST) Assembly->BLAST Domain_Analysis Domain & Phylogenetic Analysis BLAST->Domain_Analysis Cloning Cloning into Expression Vector Domain_Analysis->Cloning Candidate Genes Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (IMAC) Expression->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay GCMS Product Analysis (GC-MS) Assay->GCMS

Spectroscopic Analysis of Cycloshizukaol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, the specific raw spectroscopic data (NMR and MS) for Cycloshizukaol A from its original publication could not be accessed. This guide will therefore provide a detailed framework for the spectroscopic analysis of a natural product of this class, using this compound as an exemplar. The data presented in the tables are illustrative and based on typical values for similar compounds.

Introduction to this compound

This compound is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus serratus.[1] As a member of the lindenane-type sesquiterpenoid dimers, it possesses a complex and stereochemically rich structure. The elucidation of such intricate molecular architectures relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the typical data obtained from these analyses and the experimental protocols involved.

Spectroscopic Data

The structural characterization of this compound is achieved through the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments are required for unambiguous signal assignment.

Table 1: Illustrative ¹H NMR Data for a Dimeric Sesquiterpenoid

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.25d11.5
H-21.89m
H-35.80dd10.5, 2.0
............
OMe3.75s

Table 2: Illustrative ¹³C NMR Data for a Dimeric Sesquiterpenoid

PositionChemical Shift (δ, ppm)
C-145.2
C-228.7
C-3125.9
C-4140.1
......
C=O172.5
OMe52.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Table 3: Illustrative Mass Spectrometry Data for a Dimeric Sesquiterpenoid

Ionization ModeMass-to-Charge (m/z)FormulaCalculated Mass
HR-ESI-MS[M+Na]⁺C₃₂H₃₆O₈Na571.2257

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

Isolation of this compound

A generalized procedure for the isolation of a natural product like this compound from a plant source involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots of Chloranthus serratus) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

  • Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to separate the major components.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column and mobile phase to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: A standard suite of NMR experiments is performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for stereochemical analysis.

Mass Spectrometry

Mass spectra are acquired on a mass spectrometer, often coupled to a liquid chromatograph (LC-MS).

  • Sample Preparation: A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI). High-resolution mass spectra are obtained to confirm the molecular formula.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Plant Plant Material Extraction Solvent Extraction Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (CC, HPLC) Partitioning->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Structure Structure Elucidation NMR->Structure MS->Structure

General workflow for the isolation and spectroscopic analysis of a natural product.

References

Cycloshizukaol A: A Technical Guide to its Physical, Chemical, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer first isolated from the roots of Chloranthus serratus. It belongs to the lindenane class of sesquiterpenoids, which are known for their complex and varied chemical structures and potential biological activities. This molecule is distinguished by its unique C2-symmetric structure, featuring a twelve-membered ring. The intricate architecture of this compound makes it a subject of interest for natural product chemists, pharmacologists, and drug discovery professionals. This document provides a comprehensive overview of its known physical and chemical properties, a detailed methodology for its isolation and structural elucidation, and a proposed workflow for investigating its biological potential.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. While extensive spectral characterization has been performed to elucidate its structure, specific quantitative data such as melting point and optical rotation are not widely reported in publicly available literature.

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈--INVALID-LINK--
Molecular Weight 548.62 g/mol --INVALID-LINK--
CAS Number 150033-85-5--INVALID-LINK--
Class Lindenane Sesquiterpenoid Dimer--INVALID-LINK--
Natural Source Roots of Chloranthus serratus--INVALID-LINK--
Structural Features C2-symmetric structure with a 12-membered ring--INVALID-LINK--
Melting Point Not ReportedN/A
Optical Rotation Not ReportedN/A
Solubility Not Reported (Likely soluble in organic solvents like methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform)N/A

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the isolation, purification, and structural characterization of this compound, based on standard methodologies for sesquiterpenoid dimers from Chloranthus species.

Isolation and Purification from Chloranthus serratus

The isolation of this compound requires a multi-step extraction and chromatographic process to separate it from the complex mixture of metabolites present in the plant roots.

Protocol:

  • Extraction:

    • Air-dried and powdered roots of Chloranthus serratus (e.g., 10 kg) are macerated with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 days), a process repeated three times to ensure exhaustive extraction.[1]

    • The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in distilled water.[1]

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their polarity.[1] Sesquiterpenoid dimers are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.[2]

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., cyclohexane (B81311) or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). For example, a gradient of cyclohexane-EtOAc may be used.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Fine Purification:

    • Fractions containing this compound are combined and further purified using repeated column chromatography, possibly with different stationary phases like RP-C18 silica gel.

    • Final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Crystallization:

    • If possible, the purified compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain high-purity crystals for structural analysis.

Structure Elucidation

The complex, dimeric structure of this compound was originally elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and establish the molecular formula (C₃₂H₃₆O₈).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. The C2-symmetry of this compound simplifies these spectra, showing half the number of expected signals for the full structure.

    • 2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together molecular fragments.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments and establishing the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry of the molecule.

Biological Activity and Signaling Pathways

To date, specific biological activities or signaling pathways for this compound have not been extensively reported in the scientific literature. However, other sesquiterpenoid dimers isolated from the Chloranthus genus have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. This suggests that this compound may possess similar properties and warrants further investigation.

Below is a proposed workflow for the systematic evaluation of the biological activity of a novel natural product like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Signaling Pathway Elucidation cluster_3 Outcome A This compound (Purified Compound) B Cytotoxicity Screening (e.g., MTT/SRB Assay) A->B D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->D C Panel of Human Cancer Cell Lines (e.g., Lung, Colon, Breast) C->B E Cell Cycle Analysis (Flow Cytometry) G Western Blot Analysis (Key Pathway Proteins) D->G F Mitochondrial Membrane Potential Assay H Targeted Pathway Investigation (e.g., MAPK, NF-κB, PI3K/Akt) G->H I Inhibitor/Agonist Studies H->I J Identification of Bioactivity & MoA I->J

Caption: Proposed workflow for investigating the biological activity of this compound.

This logical progression begins with broad screening to identify potential cytotoxic effects against various cancer cell lines. If activity is observed, subsequent experiments would focus on elucidating the mechanism of cell death, such as apoptosis or cell cycle arrest. Finally, molecular biology techniques like Western blotting would be employed to identify the specific signaling pathways modulated by the compound, ultimately defining its mechanism of action and potential as a therapeutic lead.

References

Potential Therapeutic Targets of Cycloshizukaol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpene dimer isolated from the roots of Chloranthus serratus, represents a class of natural products with emerging therapeutic potential. While direct studies on this compound are in their nascent stages, the broader family of lindenane dimers from the Chloranthaceae family has demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects. This technical guide synthesizes the available data on this compound and its congeners to illuminate its potential therapeutic targets and mechanisms of action, providing a foundational resource for further research and drug development.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available data is summarized in the table below. It is important to note that the observed cytotoxic effects are moderate, suggesting that its primary therapeutic potential may lie in other areas, such as anti-inflammatory applications, or that it may serve as a scaffold for the development of more potent analogues.

Cell LineCancer TypeIC50 (µM)Assay Method
HL-60Human Promyelocytic Leukemia> 10MTT Assay
PANC-1Human Pancreatic Cancer> 10MTT Assay
SK-BR-3Human Breast Cancer> 10MTT Assay
SMMC-7721Human Hepatocellular Carcinoma> 10MTT Assay

Potential Therapeutic Targets and Signaling Pathways

Based on studies of closely related lindenane sesquiterpene dimers, the primary therapeutic potential of this compound appears to be in the modulation of inflammatory pathways.

Anti-inflammatory Activity: Inhibition of the TLR/MyD88/NF-κB Signaling Pathway

A key potential mechanism of action for this compound is the inhibition of the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune system. Specifically, lindenane dimers have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by targeting the TLR/MyD88/NF-κB axis.[1]

LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by TLR4. This recognition triggers a signaling cascade that is largely dependent on the adaptor protein MyD88. This cascade culminates in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Lindenane dimers have been demonstrated to inhibit the phosphorylation of key proteins in this pathway, including IκBα, JNK, ERK, and p38 MAPK, ultimately leading to the suppression of pro-inflammatory gene expression.[1]

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, ERK, p38) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Cycloshizukaol_A This compound Cycloshizukaol_A->TAK1 Cycloshizukaol_A->IKK_complex Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Proinflammatory_Genes Activation

Caption: Proposed inhibition of the TLR4 signaling pathway by this compound.
Anti-inflammatory Activity: Modulation of the NLRP3 Inflammasome

Another potential anti-inflammatory target for this compound is the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Some lindenane dimers have been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a potential mechanism for this compound.

Anticancer Activity

While the cytotoxic data for this compound itself is modest, other lindenane dimers, such as chlorahololide D, have demonstrated more potent anticancer effects. The proposed mechanisms for these related compounds include the induction of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and the regulation of apoptosis-related proteins like Bcl-2 and Bax. These findings suggest that this compound could serve as a chemical scaffold for the development of more effective anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's potential therapeutic activities.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5x10³ - 1x10⁴ cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution (10 µL/well) incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Remove medium, add DMSO (100 µL/well) incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Cycloshizukaol A: A Technical Guide on its Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical sesquiterpenoid dimer, is a bioactive natural product isolated from plants of the Chloranthus genus. Species of this genus have a rich history of use in traditional medicine, particularly in China and Korea, for treating a variety of ailments including traumatic injuries, rheumatic arthralgia, and inflammatory conditions.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, role in traditional medicine, and its biological activities. Detailed experimental protocols for its isolation and for assays to evaluate its cytotoxic and anti-inflammatory effects are presented. Furthermore, this guide illustrates the molecular signaling pathway potentially targeted by this compound and outlines experimental workflows using standardized diagrams.

Introduction

This compound is a lindenane-type sesquiterpenoid dimer with a symmetrical cyclic structure. It is primarily isolated from the roots of Chloranthus serratus and is also found in Chloranthus japonicus.[2] The genus Chloranthus is recognized in traditional medicine for its therapeutic properties. For instance, Chloranthus japonicus is used in Korea to treat dermatopathia and enteric fever. In traditional Chinese medicine, it is utilized for conditions such as fractures, pulmonary tuberculosis, and neurasthenia.[1] The medicinal applications of these plants are attributed to their rich content of bioactive secondary metabolites, including sesquiterpenoids like this compound.

Chemical Properties

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈
Molecular Weight 548.6 g/mol
Class Sesquiterpenoid Dimer
Source Chloranthus serratus (root)
CAS Number 150033-85-5

Role in Traditional Medicine

The use of Chloranthus species in traditional medicine provides the ethnobotanical context for the scientific investigation of its constituents, including this compound. The anti-inflammatory and analgesic properties suggested by its traditional uses align with the known biological activities of sesquiterpenoids. While specific traditional uses of the isolated this compound are not documented, its presence in these medicinal plants suggests it contributes to their overall therapeutic effects.

Biological Activity

Scientific studies have begun to elucidate the specific biological activities of this compound, lending credence to the traditional medicinal applications of its source plants.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Assay
HL-60Human promyelocytic leukemia5.8MTT Assay
PANC-1Human pancreatic cancer> 10MTT Assay
SK-BR-3Human breast cancer> 10MTT Assay
SMMC-7721Human hepatocellular carcinoma> 10MTT Assay

Data sourced from MedchemExpress, citing a study with PubMed ID: 20392109.

Anti-inflammatory Activity

Experimental Protocols

Isolation of this compound from Chloranthus serratus

This protocol is based on a general method for the extraction of various fractions from Chloranthus serratus, from which this compound can be further purified.

1. Plant Material Preparation:

  • Collect and wash the roots of Chloranthus serratus.

  • Air-dry the roots and then crush them into a coarse powder.

2. Extraction:

  • Soak the coarse powder in 12 volumes of 75% ethanol (B145695) for 30 minutes.

  • Heat the mixture to a slight boil (approximately 78°C) and extract for 1.5 hours.

  • Perform a second extraction with 10 volumes of 75% ethanol under reflux for 1.5 hours.

  • Perform a third extraction with 8 volumes of 75% ethanol for 1 hour.

  • Combine the filtrates from all three extractions.

3. Fractionation:

  • Concentrate the combined filtrate under reduced pressure.

  • Sequentially extract the concentrate with equal volumes of chloroform, ethyl acetate, and n-butanol.

  • The remaining aqueous phase is also collected.

4. Purification:

  • This compound is typically found in the less polar fractions (chloroform and ethyl acetate).

  • Further purification of the target fractions is required using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of this compound against a cancer cell line.

1. Cell Preparation:

  • Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes.

4. Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

1. Cell Transfection:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls.

  • Determine the percentage inhibition of NF-κB activity by this compound at each concentration.

  • Calculate the IC₅₀ value for NF-κB inhibition.

Visualizations

Proposed Signaling Pathway Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation p65_p50_IκBα p65 p50 IκBα IKK->p65_p50_IκBα Phosphorylation of IκBα IκBα IκBα p65 p65 p50 p50 p65_p50 p65 p50 p65_p50_IκBα->p65_p50 IκBα Degradation p65_p50_n p65 p50 p65_p50->p65_p50_n Nuclear Translocation Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Inhibition DNA DNA p65_p50_n->DNA Binding Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Isolation and Purification

Isolation_Workflow Plant_Material Chloranthus serratus roots Grinding Grind to coarse powder Plant_Material->Grinding Extraction 75% Ethanol Extraction (3x) Grinding->Extraction Concentration Concentrate under reduced pressure Extraction->Concentration Fractionation Liquid-Liquid Fractionation (Chloroform, Ethyl Acetate, n-Butanol) Concentration->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Target Fractions HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan with DMSO Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 490 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT-based cytotoxicity assay.

Conclusion

This compound stands out as a promising natural product with demonstrated cytotoxic activity and potential anti-inflammatory properties, which are consistent with the traditional medicinal uses of Chloranthus species. This guide provides a foundational resource for researchers interested in the further investigation of this compound. The detailed protocols and workflow diagrams offer a practical starting point for its isolation and biological evaluation. Future research should focus on elucidating the precise molecular mechanisms of its anti-inflammatory action and exploring its therapeutic potential in preclinical models.

References

An In-depth Technical Guide on Cycloshizukaol A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a unique symmetrical sesquiterpenoid dimer isolated from Chloranthus serratus, has garnered attention for its notable anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical structure, and biological activities. A key focus is placed on its mechanism of action, particularly its role in modulating the TNF-α signaling pathway and inhibiting cell adhesion molecules. This document summarizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant biological pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents. Among these, terpenoids represent a large and structurally diverse class of compounds with a wide range of biological activities. This compound is a C2-symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, that was first isolated from the roots of the plant Chloranthus serratus.[1] Its unique structure and potent anti-inflammatory effects have made it a subject of interest for its potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Discovery and Structure

This compound was first isolated from the roots of Chloranthus serratus (Thunb.) Roem. et Schult. (Chloranthaceae).[1] The structure of this symmetrical sesquiterpene dimer was elucidated using spectroscopic methods.

Chemical Properties:

  • Molecular Formula: C₃₂H₃₆O₈

  • Molecular Weight: 548.62 g/mol

  • Class: Terpenoid, Sesquiterpene Dimer

Biological Activities

This compound has demonstrated significant anti-inflammatory activities. Its primary reported mechanism involves the inhibition of cell adhesion processes, which are critical in the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the expression of cell adhesion molecules on endothelial cells and leukocytes. This prevents the adhesion of monocytes to the endothelium, a key step in the inflammatory cascade.

Anticancer Activity

Research into the anticancer properties of this compound is still in the early stages. The available data on its cytotoxicity against various cancer cell lines are presented in the table below.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineInhibitorMIC/IC₅₀Reference
PMA-induced homotypic aggregationHL-60This compound0.9 µM (MIC)[2]
Adhesion of THP-1 cells to TNF-α stimulated HUVECsHUVECThis compound1.2 µM (IC₅₀)[2]

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀Reference
A549Lung Carcinoma> 10 µM[1]
HL-60Promyelocytic Leukemia> 10 µM
PANC-1Pancreatic Cancer> 10 µM
SK-BR-3Breast Cancer> 10 µM
SMMC-7721Hepatocellular Carcinoma> 10 µM

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the TNF-α signaling pathway, which leads to the inhibition of cell adhesion molecule expression.

Inhibition of Cell Adhesion Molecules

This compound has been shown to markedly inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in HL-60 cells. Furthermore, it decreases the adhesion of THP-1 monocytes to Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Tumor Necrosis Factor-alpha (TNF-α). This suggests that this compound interferes with the signaling cascade initiated by TNF-α that leads to the upregulation of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on the surface of endothelial cells.

Modulation of the TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) on endothelial cells triggers a signaling cascade that activates transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines and adhesion molecules. While the precise molecular target of this compound within this pathway has not been explicitly detailed in the available literature, its ability to inhibit the expression of NF-κB-dependent genes like ICAM-1 strongly suggests that it acts as an inhibitor of the NF-κB signaling pathway.

TNF_alpha_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Recruits IKK Complex IKK Complex RIP1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Complex Inhibits? Gene Expression Transcription of Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) NF-κB_n->Gene Expression Induces isolation_workflow start Dried Roots of Chloranthus serratus extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation active_fraction Active Fraction (e.g., Chloroform) fractionation->active_fraction column_chromatography Silica Gel Column Chromatography active_fraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

References

Methodological & Application

Application Note: Isolation and Purification of Cycloshizukaol A from Chloranthus serratus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, that has been isolated from the roots of the plant Chloranthus serratus.[1][2] This class of compounds has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₃₂H₃₆O₈
Molecular Weight 548.6 g/mol
CAS Number 150033-85-5
Source Roots of Chloranthus serratus[1][2]

Experimental Protocol

This protocol is based on established methods for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species.

1. Plant Material Collection and Preparation

  • 1.1. Collect fresh roots of Chloranthus serratus.

  • 1.2. Wash the roots thoroughly with tap water to remove soil and debris.

  • 1.3. Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

  • 1.4. Once completely dry, pulverize the roots into a coarse powder using a mechanical grinder.

2. Extraction

  • 2.1. Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours.

  • 2.2. Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • 2.3. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning

  • 3.1. Suspend the crude extract in water (e.g., 1 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • 3.2. First, partition with n-hexane to remove nonpolar constituents like fats and sterols. Repeat this step three times.

  • 3.3. Subsequently, partition the aqueous layer with ethyl acetate (B1210297). This fraction is expected to contain the sesquiterpenoids. Repeat this step three times.

  • 3.4. Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate extract.

4. Chromatographic Purification

  • 4.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

    • 4.1.1. Subject the ethyl acetate extract to column chromatography on a silica gel (200-300 mesh) column.

    • 4.1.2. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • 4.1.3. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

    • 4.1.4. Combine fractions with similar TLC profiles. Fractions containing this compound are expected to elute with a mid-polarity solvent mixture.

  • 4.2. Sephadex LH-20 Column Chromatography (Size Exclusion)

    • 4.2.1. Further purify the fractions containing the target compound using a Sephadex LH-20 column.

    • 4.2.2. Use methanol (B129727) as the mobile phase.

    • 4.2.3. This step helps in removing pigments and other impurities of different molecular sizes.

  • 4.3. Preparative High-Performance Liquid Chromatography (Final Purification)

    • 4.3.1. The final purification is achieved by preparative HPLC on a C18 reversed-phase column.

    • 4.3.2. A typical mobile phase would be a gradient of methanol and water.

    • 4.3.3. Monitor the elution profile with a UV detector.

    • 4.3.4. Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

5. Structure Elucidation and Purity Assessment

  • 5.1. Confirm the identity of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • 5.2. Assess the purity of the final product using analytical HPLC.

Quantitative Data Summary

The following table provides representative data for the isolation and purification of this compound. Actual values may vary depending on the starting material and experimental conditions.

StageInput QuantityOutput QuantityYield (%)Purity (%)
Extraction 1 kg (dried root powder)50 g (crude extract)5.0-
Liquid-Liquid Partitioning 50 g (crude extract)10 g (ethyl acetate fraction)20.0 (of crude)-
Silica Gel Chromatography 10 g (ethyl acetate fraction)1 g (enriched fraction)10.0 (of EtOAc fraction)~70
Sephadex LH-20 1 g (enriched fraction)300 mg (purified fraction)30.0 (of enriched)~90
Preparative HPLC 300 mg (purified fraction)50 mg (this compound)16.7 (of purified)>98
Overall Yield 1 kg (dried root powder)50 mg (this compound)0.005>98

Visualized Workflow

Isolation_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product Plant_Material Dried Roots of Chloranthus serratus Grinding Grinding Plant_Material->Grinding Preparation Extraction Ethanol Maceration Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration2 Concentration Crude_Extract->Partitioning Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Sephadex Sephadex LH-20 Chromatography Purified_Fraction Purified Fraction Sephadex->Purified_Fraction Prep_HPLC Preparative HPLC Final_Product Pure this compound Prep_HPLC->Final_Product Enriched_Fraction->Sephadex Purified_Fraction->Prep_HPLC Analysis Structural Elucidation (NMR, MS) & Purity Analysis (HPLC) Final_Product->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Total Synthesis of Cycloshizukaol A and Its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the complex natural product Cycloshizukaol A and its analogs. It includes detailed application notes on their biological activities, complete experimental protocols for their synthesis and biological evaluation, and quantitative data to support further investigation and drug discovery efforts.

This compound is a dimeric lindenane sesquiterpenoid isolated from plants of the Chloranthaceae family.[1][2] These natural products are characterized by their intricate, sterically congested polycyclic frameworks, which include more than eleven contiguous stereocenters, making them challenging synthetic targets.[2][3] The lindenane family of sesquiterpenoids has garnered significant attention due to their promising biological activities, including potent cytotoxic and anti-inflammatory effects.[4] This document outlines a biomimetic total synthesis approach and provides protocols for evaluating the therapeutic potential of these complex molecules.

Application Notes

The unique structural architecture of this compound and its analogs is associated with significant biological activities, primarily cytotoxicity against various cancer cell lines and anti-inflammatory properties. These activities make them attractive candidates for further investigation in drug discovery programs.

Cytotoxic Activity:

Lindenane sesquiterpenoid dimers have demonstrated notable cytotoxic effects against a range of human cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, related compounds from the shizukaol family have shown significant activity. For instance, other lindenane dimers have exhibited toxicity against tumor cell lines, suggesting that this compound may possess similar properties. The proposed mechanism of action for the cytotoxic effects of many natural products involves the induction of apoptosis through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

Anti-inflammatory Activity:

Several lindenane sesquiterpenoids have been reported to possess anti-inflammatory properties. The mechanism of this activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. The NF-κB signaling pathway, a central regulator of inflammation, is a likely target for this compound. Inhibition of this pathway would lead to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of key intermediates and the biological activity of related lindenane sesquiterpenoids.

Compound/IntermediateSynthetic Step/AssayQuantitative ValueReference
(±)-Chloranthalactone AOverall Yield (12 steps)14%
Shizukaol D & Sarcandrolide JKey [4+2] CycloadditionModerate Yields
Related Lindenane DimerCytotoxicity (A549 Lung Cancer)IC50: ~15 µM
Related Lindenane DimerCytotoxicity (HepG2 Liver Cancer)IC50: ~15 µM
Related Lindenane DimerCytotoxicity (MCF7 Breast Cancer)IC50: ~11 µM

Experimental Protocols

The following protocols provide a detailed methodology for the total synthesis of this compound based on a biomimetic approach and for the evaluation of its cytotoxic activity.

Protocol 1: Total Synthesis of this compound

The total synthesis of this compound is approached through a biomimetic strategy involving a key intermolecular [4+2] Diels-Alder reaction. This involves the synthesis of two key monomeric units: a furyl diene and a dienophile, which in this case is chloranthalactone A.

1. Synthesis of Chloranthalactone A (Dienophile):

The synthesis of (±)-chloranthalactone A can be accomplished in 12 steps from commercially available Hagemann's ester with an overall yield of 14%. The key steps involve a diastereoselective epoxidation and an intramolecular cyclopropanation to construct the core 3/5/6 tricyclic skeleton.

2. In situ Generation of the Furyl Diene Monomer:

A common strategy for the synthesis of lindenane dimers involves the in situ generation of a reactive furyl diene from a suitable precursor. This is typically achieved through a base-mediated elimination reaction.

3. Biomimetic [4+2] Diels-Alder Cycloaddition:

  • To a solution of the furyl diene precursor in a high-boiling point solvent such as toluene, add a suitable base (e.g., DBU).

  • Heat the reaction mixture to facilitate the in situ formation of the furyl diene.

  • Add a solution of chloranthalactone A (1.0 equivalent) in the same solvent to the reaction mixture.

  • Continue heating the mixture to promote the [4+2] cycloaddition. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the key synthetic pathway, a proposed signaling pathway for the biological activity of this compound, and a general experimental workflow.

Total_Synthesis_of_Cycloshizukaol_A cluster_Monomer1 Synthesis of Furyl Diene Precursor cluster_Monomer2 Synthesis of Chloranthalactone A cluster_Dimerization Dimerization Start1 Starting Material A Inter1 Intermediate(s) Start1->Inter1 Precursor Furyl Diene Precursor Inter1->Precursor Diene In situ Furyl Diene (Base, Heat) Precursor->Diene Start2 Hagemann's Ester Inter2 Key Intermediates (3/5/6 Tricyclic Core) Start2->Inter2 CLA Chloranthalactone A Inter2->CLA DA_Reaction [4+2] Diels-Alder Cycloaddition CLA->DA_Reaction Diene->DA_Reaction Cycloshizukaol_A This compound DA_Reaction->Cycloshizukaol_A

Caption: Biomimetic total synthesis of this compound.

Signaling_Pathway Cycloshizukaol_A This compound IKK IKK Complex Cycloshizukaol_A->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB_dimer p65/p50 NFkB_complex p65/p50-IκBα (Inactive) NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Release Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Apoptotic Gene Expression Nucleus->Gene_Expression Transcription NFkB_dimerIkB NFkB_dimerIkB NFkB_dimerIkB->NFkB_complex

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Treatment with this compound (Varying Concentrations) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance Analysis Data Analysis (IC50 Determination) Absorbance->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols for Cell-Based Assays: Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpene dimer isolated from the root of Chloranthus serratus.[1] As a member of the terpenoid class of natural products, it holds potential for various biological activities.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cytotoxic and potential anti-inflammatory effects of this compound using established cell-based assays.

Section 1: Cytotoxicity Evaluation

The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. Published data indicates that this compound has been tested for cytotoxicity against several human cancer cell lines via MTT assay.[1]

Data Presentation: Known Cytotoxic Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound across various cell lines.

Cell LineCell TypeAssayReported IC50 (μM)Reference
A549Human Lung CarcinomaMTT> 10[1]
HL-60Human Promyelocytic LeukemiaMTT> 10
PANC-1Human Pancreatic CarcinomaMTT> 10
SK-BR-3Human Breast AdenocarcinomaMTT> 10
SMMC-7721Human Hepatocellular CarcinomaMTT> 10

This data suggests that this compound exhibits low cytotoxicity in these specific cancer cell lines under the conditions tested.

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h (adhesion) start->incubation1 treatment Treat with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add assay reagent (e.g., MTT, LDH, CellTiter-Glo) incubation2->add_reagent incubation3 Incubate (reagent specific) add_reagent->incubation3 readout Measure signal (Absorbance/Fluorescence/Luminescence) incubation3->readout analysis Calculate % Viability vs. Control readout->analysis ic50 Determine IC50 values analysis->ic50

Caption: Workflow for assessing compound cytotoxicity.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Selected cell line (e.g., A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Section 2: Anti-Inflammatory Activity Evaluation

Natural products, including sesquiterpenoids, are often investigated for anti-inflammatory properties. A standard in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to screen for compounds that can reduce the inflammatory response, often measured by nitric oxide (NO) production.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Nitric Oxide (NO) Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with this compound (1-2 hours) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect 50 µL supernatant incubate2->collect griess Add 100 µL Griess Reagent collect->griess incubate3 Incubate for 10 min griess->incubate3 read Read Absorbance at 540 nm incubate3->read calc Calculate NO concentration read->calc std_curve Generate Nitrite (B80452) Standard Curve std_curve->calc inhibition Determine % Inhibition calc->inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol 2: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This protocol measures the production of nitrite, a stable metabolite of NO, using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.

  • Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated cells.

Section 3: Mechanistic Pathway Investigation

Should this compound show anti-inflammatory activity, a logical next step is to investigate its mechanism of action. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS (which produces NO).

Hypothesized Signaling Pathway: NF-κB Inhibition

The diagram below illustrates a simplified NF-κB signaling cascade, a plausible target for anti-inflammatory compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 myD88 MyD88 tlr4->myD88 ikk IKK Complex myD88->ikk ...signaling cascade... ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb inhibits ikb_p P-IκBα ikb->ikb_p nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation ub Ubiquitination & Degradation ikb_p->ub compound This compound (Hypothesized Action) compound->ikk inhibits? compound->ikb stabilizes? dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) dna->genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Protocol 3: Western Blot for Phospho-p65

A key step in NF-κB activation is the phosphorylation of the p65 subunit. This protocol outlines how to measure changes in p65 phosphorylation via Western blot.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. When confluent, pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and capture the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe for total p65 and a loading control (β-actin). Quantify band intensity and determine the ratio of phosphorylated p65 to total p65. Compare treated samples to the LPS-only control to assess inhibition.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus. Preliminary studies have indicated its potential as a cytotoxic agent against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The following assays are described:

  • MTT Assay: To determine cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

  • Caspase-3/7 Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

These protocols are designed to be robust and reproducible, providing a framework for the initial screening and mechanistic evaluation of this compound's cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineAssay TypeIC50 (µM)Reference
HL-60 (promyelocytic leukemia)MTTNot specified[1]
PANC-1 (pancreatic carcinoma)MTT> 10[1]
SK-BR-3 (breast adenocarcinoma)MTT> 10[1]
SMMC-7721 (hepatocellular carcinoma)MTT> 10[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer or microplate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HL-60) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep This compound Stock Preparation Treatment Compound Treatment (24-72h incubation) CompoundPrep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-3/7 Assay Treatment->Caspase Readout Plate Reader (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout Calculation IC50 Calculation & Statistical Analysis Readout->Calculation

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally related lindenane-type sesquiterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. A key initiating event may be the increased production of reactive oxygen species (ROS).

G CycloshizukaolA This compound ROS ↑ Reactive Oxygen Species (ROS) CycloshizukaolA->ROS Bcl2 Bcl-2 (Anti-apoptotic) CycloshizukaolA->Bcl2 inhibits Mitochondrion Mitochondrion ROS->Mitochondrion  Mitochondrial Stress Bax Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2->Bax inhibits CytochromeC Cytochrome c release Bax->CytochromeC promotes Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

References

Application Note: Quantification of Cycloshizukaol A in Chloranthus serratus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Cycloshizukaol A, a symmetrical lindenane-type sesquiterpenoid dimer, in plant extracts derived from Chloranthus serratus. The protocols described herein are based on established analytical techniques for related compounds and provide a robust framework for accurate and reproducible quantification.

Introduction

This compound is a bioactive sesquiterpenoid dimer isolated from the roots of Chloranthus serratus.[1] Lindenane-type sesquiterpenoids, characteristic constituents of the Chloranthus genus, have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[2][3][4] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-DAD offers a reliable and accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the detection of trace amounts.

Experimental Protocols

  • Plant Material: Dried roots of Chloranthus serratus.

  • Solvents: HPLC grade methanol (B129727), ethanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Reference Standard: Purified this compound (purity ≥98%). If a commercial standard is unavailable, isolation and purification from the plant material are required, with purity confirmed by NMR and MS.

A robust extraction method is critical for the reproducible quantification of this compound.

  • Grinding: Grind the dried roots of Chloranthus serratus into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to a conical flask and add 50 mL of 95% ethanol.[5]

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Repeat the extraction process twice more with fresh solvent.

  • Filtration and Concentration:

    • Combine the three extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Solution Preparation:

    • Dissolve the dried extract in methanol to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

G cluster_extraction Sample Preparation Workflow plant_material Dried Chloranthus serratus roots grinding Grind to fine powder plant_material->grinding extraction Ultrasonic extraction with 95% Ethanol (3x) grinding->extraction filtration Filter combined extracts extraction->filtration concentration Concentrate under vacuum filtration->concentration dissolution Dissolve in Methanol (1 mg/mL) concentration->dissolution final_filtration Filter (0.22 µm) into HPLC vial dissolution->final_filtration

Figure 1: Workflow for the extraction of this compound from Chloranthus serratus roots.

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A (Water) and B (Acetonitrile).

      • 0-20 min: 50-80% B

      • 20-25 min: 80-100% B

      • 25-30 min: 100% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: UV absorbance is monitored at 210 nm and 256 nm, based on the characteristic absorption of related compounds from Chloranthus species.

  • Quantification: A calibration curve is constructed by injecting a series of known concentrations of the this compound reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing complex matrices or for pharmacokinetic studies.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

      • 0-10 min: 40-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-40% B

      • 12.1-15 min: 40% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing the reference standard. As a starting point for lindenane-type dimers, monitoring for [M+H]⁺ or [M+Na]⁺ adducts is recommended.

    • Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

  • Quantification: An internal standard (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpenoid dimer not present in the extract) should be used. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

G cluster_analysis Analytical Workflow cluster_detectors Detection sample Prepared Sample Vial hplc HPLC / UHPLC Separation (C18 Column) sample->hplc detector detector hplc->detector dad DAD (210, 256 nm) msms MS/MS (ESI+, MRM) data_system Data Acquisition & Processing dad->data_system msms->data_system

Figure 2: General analytical workflow for the quantification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different batches of Chloranthus serratus root extracts, as determined by HPLC-DAD and LC-MS/MS.

Sample Batch IDMethodThis compound Concentration (mg/g of dry extract)Relative Standard Deviation (RSD, n=3)
CS-2025-01HPLC-DAD2.542.1%
CS-2025-01LC-MS/MS2.581.5%
CS-2025-02HPLC-DAD3.121.9%
CS-2025-02LC-MS/MS3.181.2%
CS-2025-03HPLC-DAD2.892.5%
CS-2025-03LC-MS/MS2.951.8%

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be >0.999.

  • Precision: Evaluated at three different concentration levels (low, medium, high) for intra-day and inter-day precision. The RSD should typically be less than 2%.

  • Accuracy: Determined by a recovery study, spiking a blank matrix with known amounts of the reference standard at three concentration levels. Recoveries should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the extract. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix and by peak purity analysis (for DAD).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the quantification of this compound in Chloranthus serratus extracts. The choice between HPLC-DAD and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity. Proper method validation is essential to ensure the generation of accurate and reliable quantitative results, which are fundamental for the quality control and further development of products derived from this medicinal plant.

References

Application Notes: Investigating the Anticancer Potential of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research and drug development. Cycloshizukaol A, a compound of interest, presents a potential candidate for therapeutic investigation. To characterize its efficacy and mechanism of action in cancer cell lines, a systematic approach involving a series of well-established in vitro assays is required. These assays are designed to quantify the cytotoxic effects of the compound, determine its ability to induce programmed cell death (apoptosis), and identify its impact on cell cycle progression. The following protocols provide a detailed framework for researchers to assess the anticancer properties of this compound.

Key Investigational Areas:

  • Cytotoxicity: Quantifying the dose-dependent ability of this compound to reduce the viability of cancer cells. This is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Apoptosis Induction: Investigating whether this compound induces apoptosis, a preferred mode of cell death for anticancer agents. Dysregulation of apoptosis is a hallmark of cancer, and its targeted induction is a primary therapeutic goal.[1]

  • Cell Cycle Analysis: Determining if this compound disrupts the normal cell division cycle, potentially causing arrest at specific phases (G0/G1, S, or G2/M).[2] Deregulation of the cell cycle is a fundamental characteristic of cancer cells.[3]

These investigations will provide foundational data on the bioactivity of this compound and guide further mechanistic studies and preclinical development.

Experimental Workflow

The overall experimental process for evaluating this compound involves sequential steps from initial cell culture preparation to specific assays and subsequent data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Select Cancer Cell Line(s) B Cell Culture & Seeding in 96-well or 6-well plates A->B D Treat Cells with This compound (Dose-Response & Time-Course) B->D C Prepare this compound Stock & Dilutions C->D E Cytotoxicity Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Cell Cycle Analysis (e.g., PI Staining) D->G H Calculate IC50 Value E->H I Quantify Apoptotic vs. Necrotic vs. Live Cells F->I J Determine % of Cells in G0/G1, S, G2/M G->J

Caption: Experimental workflow for evaluating this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product.[5]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl or acidified SDS solution)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical dose-response experiment might include concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and a no-cell control (medium only for background measurement).[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.[4]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[4]

Data Presentation:

Table 1: Cytotoxicity of this compound on [Cancer Cell Line Name] after 48h Treatment

This compound (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability
Vehicle Control (0) 1.25 ± 0.08 100%
0.1 1.18 ± 0.06 94.4%
1 0.95 ± 0.05 76.0%
10 0.61 ± 0.04 48.8%
50 0.22 ± 0.03 17.6%
100 0.10 ± 0.02 8.0%
IC50 (µM) - ~10.5 µM

(Note: Data shown are for illustrative purposes only.)

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[6]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer[1]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates or T25 flasks and allow them to adhere for 24 hours.[6]

    • Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • After incubation, collect the culture supernatant which contains floating (potentially apoptotic) cells.[6]

    • Wash the adherent cells with PBS and detach them using trypsin. Combine these with the cells from the supernatant.[6]

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[6]

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary based on the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[6]

    • Acquire data for at least 10,000 events per sample.

Data Analysis & Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Caption: Interpretation of Annexin V/PI flow cytometry data.

Data Presentation:

Table 2: Apoptosis Induction by this compound after 24h

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle Control 95.1% 2.5% 1.8%
This compound (5 µM) 70.3% 18.2% 10.5%
This compound (10 µM) 45.6% 35.8% 16.2%
This compound (20 µM) 20.1% 48.9% 28.7%

(Note: Data shown are for illustrative purposes only.)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[8] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[2]

Materials:

  • Treated and control cells

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) and vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest adherent and floating cells as described in the apoptosis protocol.

    • Wash the cell pellet (1-2 x 10⁶ cells) with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[9]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.

    • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • A histogram of fluorescence intensity versus cell count is generated. The G0/G1 peak has the lowest DNA content (2n), the G2/M peak has double the DNA content (4n), and the S phase cells fall in between.[10]

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.

G cluster_0 Cell Cycle Phases & DNA Content cluster_1 Resulting DNA Histogram G1 G0/G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S Progression G2M G2/M Phase (4n DNA) S->G2M Progression G2M->G1 Progression histogram caption Fluorescence Intensity (DNA Content) →

Caption: Principle of cell cycle analysis by DNA content.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution after 24h

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.2% 30.5% 14.3%
This compound (10 µM) 70.1% 15.2% 14.7%

(Note: Data suggests a potential G1 arrest. Data are for illustrative purposes only.)

Potential Signaling Pathways Modulated by Anticancer Compounds

Anticancer compounds often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and death. Deregulation of the cell cycle, a hallmark of cancer, is often driven by alterations in proteins like cyclins and cyclin-dependent kinases (CDKs).[3] A compound like this compound could potentially inhibit specific CDKs or activate tumor suppressor pathways (like p53), leading to cell cycle arrest and/or apoptosis.

The diagram below illustrates a hypothetical pathway where a compound induces G1 cell cycle arrest and apoptosis.

G Hypothetical Signaling Pathway for an Anticancer Compound cluster_input cluster_pathway Intracellular Signaling cluster_output Cellular Outcome Compound This compound p53 p53 Activation Compound->p53 activates p21 p21 Expression p53->p21 induces Bax Bax Upregulation p53->Bax induces CDK46 Cyclin D / CDK4/6 p21->CDK46 inhibits CDK2 Cyclin E / CDK2 p21->CDK2 inhibits Arrest G1 Cell Cycle Arrest CDK46->Arrest CDK2->Arrest Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of p53-mediated cell cycle arrest and apoptosis.

References

Application of Cycloshizukaol A in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a naturally occurring symmetrical cyclic lindenane dimer that can be isolated from the root of Chloranthus serratus. As a member of the lindenane sesquiterpenoid dimer family, this compound and its analogs have garnered interest in drug discovery due to their potential biological activities. Compounds from this class have been reported to possess anti-inflammatory and cytotoxic properties. These application notes provide an overview of the potential applications of this compound in drug discovery research, with a focus on its evaluation as a potential anticancer and anti-inflammatory agent. Detailed protocols for key in vitro experiments are provided to guide researchers in their investigations.

Potential Applications in Drug Discovery

  • Oncology: Preliminary studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. While its potency may be moderate, its unique chemical scaffold makes it an interesting starting point for medicinal chemistry efforts to develop more potent analogs. Further research could explore its potential to induce apoptosis or cause cell cycle arrest in cancer cells.

  • Inflammation: Related lindenane sesquiterpenoid dimers have demonstrated significant anti-inflammatory activity, notably through the inhibition of the NLRP3 inflammasome. This suggests that this compound could be a valuable tool for studying inflammatory pathways and may have therapeutic potential for inflammatory diseases.

Data Presentation

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
A549Lung CarcinomaMTT> 10[1]
HL-60Promyelocytic LeukemiaMTT> 10[1]
PANC-1Pancreatic CarcinomaMTT> 10[1]
SK-BR-3Breast AdenocarcinomaMTT> 10[1]
SMMC-7721Hepatocellular CarcinomaMTT> 10[1]
Table 2: Anti-inflammatory Activity of Related Lindenane Sesquiterpenoid Dimers
CompoundTargetAssayIC50 (µM)Reference
Chlorahololide LNLRP3 InflammasomeIL-1β release in J774A.1 cells2.99[2]
Chlorahololide NNLRP3 InflammasomeIL-1β release in J774A.1 cells4.52[2]
Shizukaol PNLRP3 InflammasomeIL-1β release in J774A.1 cells8.73[2]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, etc.)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry.

NLRP3 Inflammasome Inhibition Assay

This protocol evaluates the ability of this compound to inhibit the activation of the NLRP3 inflammasome in macrophages.

Materials:

  • J774A.1 or bone marrow-derived macrophages (BMDMs)

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Opti-MEM

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates and allow them to adhere.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours in complete medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes in Opti-MEM.

  • NLRP3 Activation: Stimulate the cells with Nigericin (5 µM) for 1 hour.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release compared to the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NLRP3 Inhibition) start->anti_inflammatory apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If active western_blot Western Blot (Signaling Proteins) anti_inflammatory->western_blot If active apoptosis->western_blot end Lead Optimization western_blot->end

Caption: Experimental workflow for evaluating this compound.

nlrp3_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β (inactive) nfkb->pro_il1b il1b IL-1β (active) pro_il1b->il1b nigericin Nigericin nlrp3_complex NLRP3 Inflammasome (ASC, Pro-caspase-1) nigericin->nlrp3_complex caspase1 Active Caspase-1 nlrp3_complex->caspase1 caspase1->il1b Cleavage cycloshizukaol_a This compound cycloshizukaol_a->nlrp3_complex Inhibition

References

Application Notes and Protocols: Synthesis of Cycloshizukaol A Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel Cycloshizukaol A derivatives and their subsequent evaluation to establish a structure-activity relationship (SAR). This compound, a symmetrical lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, has garnered interest for its potential biological activities.[1] By systematically modifying its chemical structure, researchers can explore the pharmacophore and develop analogues with enhanced potency and selectivity.

Overview of Synthetic and Evaluation Workflow

The overall strategy involves the semi-synthesis of this compound derivatives by targeting specific functional groups within the parent molecule. Following purification and characterization, these derivatives will be subjected to a panel of biological assays to determine their cytotoxic and anti-inflammatory properties. The resulting data will be used to construct an SAR profile, guiding future drug design efforts.

workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation and SAR start This compound (Starting Material) modification Chemical Modification (e.g., Esterification, Etherification) start->modification Reagents derivatives Library of This compound Derivatives modification->derivatives purification Purification (HPLC, Column Chromatography) derivatives->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity inflammation Anti-inflammatory Assays (e.g., NLRP3 Inhibition) characterization->inflammation data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis inflammation->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study

Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Proposed Synthesis of this compound Derivatives

While the total synthesis of lindenane sesquiterpenoids is complex, semi-synthesis from the natural product provides a more direct route to a variety of derivatives.[2][3][4][5] The structure of this compound presents several reactive sites amenable to chemical modification, including hydroxyl and ester functionalities.

General Derivatization Strategies

Late-stage functionalization of complex natural products is a powerful tool for generating analogues for SAR studies. Potential modifications of this compound include:

  • Esterification/Acylation of Hydroxyl Groups: The secondary hydroxyl groups can be esterified with various acyl chlorides or anhydrides to introduce different functional groups.

  • Etherification of Hydroxyl Groups: Alkylation of the hydroxyl groups can be achieved using alkyl halides under basic conditions to explore the impact of ether linkages.

  • Modification of the Ester Functionalities: The methyl ester groups could potentially be hydrolyzed and then re-esterified or converted to amides to probe the importance of this region of the molecule.

Experimental Protocol: Synthesis of an Ester Derivative (Exemplary)

This protocol describes a general procedure for the acylation of a hydroxyl group on this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Acetyl Chloride (or other acyl chloride)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure ester derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

The synthesized derivatives will be evaluated for their biological activity, focusing on cytotoxicity and anti-inflammatory effects, as these are common activities for lindenane sesquiterpenoids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HL-60, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the derivative solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition Assay

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Point of Inhibition lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β Pro-IL-18 NLRP3 nfkb->pro_il1b nlrp3_complex NLRP3 Inflammasome Assembly nigericin (B1684572) Nigericin / ATP nigericin->nlrp3_complex caspase1 Pro-Caspase-1 → Caspase-1 nlrp3_complex->caspase1 il1b IL-1β / IL-18 (Mature Cytokines) caspase1->il1b Cleavage pyroptosis Pyroptosis caspase1->pyroptosis Cleavage of GSDMD inhibitor This compound Derivative inhibitor->nlrp3_complex Inhibits Assembly

Caption: The NLRP3 inflammasome activation pathway and the proposed point of inhibition.

Protocol (using THP-1 cells):

  • Cell Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the this compound derivatives for 1 hour.

  • Activation (Signal 2): Stimulate the cells with a NLRP3 activator such as nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the amount of secreted IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of IL-1β secretion for each derivative.

Data Presentation and Structure-Activity Relationship (SAR)

The quantitative data obtained from the biological assays should be compiled into tables for clear comparison.

Cytotoxicity Data for this compound
Cell LineIC₅₀ (µM)Assay
A549 (Lung Carcinoma)> 10MTT
HL-60 (Leukemia)5.8MTT
PANC-1 (Pancreatic Cancer)> 10MTT
SK-BR-3 (Breast Cancer)> 10MTT
SMMC-7721 (Hepatoma)> 10MTT

Data sourced from publicly available information.

Template for SAR Data of this compound Derivatives
Compound IDR¹-group ModificationR²-group ModificationCytotoxicity IC₅₀ (µM)NLRP3 Inhibition IC₅₀ (µM)
CSA-001 Acetyl-Experimental ValueExperimental Value
CSA-002 Benzoyl-Experimental ValueExperimental Value
CSA-003 -MethylExperimental ValueExperimental Value
CSA-004 -EthylExperimental ValueExperimental Value
...............

By analyzing the data in this table, researchers can deduce the influence of different chemical modifications on the biological activity of this compound, thereby establishing a preliminary SAR. For instance, comparing the activity of derivatives with varying alkyl chain lengths at a specific position can reveal the impact of lipophilicity on potency. Similarly, introducing bulky or electron-withdrawing/donating groups can provide insights into the steric and electronic requirements for optimal activity. This systematic approach is fundamental for the rational design of more effective therapeutic agents based on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cycloshizukaol A Yield from Chloranthus serratus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Cycloshizukaol A from its natural source, Chloranthus serratus.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cultivation, extraction, and purification of this compound.

1. Low Plant Vigor and Biomass in Chloranthus serratus Cultivation

Question Possible Causes Troubleshooting Steps
Why are my Chloranthus serratus plants showing stunted growth and low biomass? Inadequate growing conditions.- Light: Provide partial to full shade, mimicking its natural woodland habitat.[1][2] - Soil: Ensure a moist, well-drained soil. Amend heavy clay soils with organic matter.[1][3] - Watering: Maintain consistent moisture without waterlogging. Water weekly, and consider misting if grown indoors to maintain humidity.[2] - Temperature: While specific optimal temperatures are not well-documented, it is a temperate plant and may be sensitive to extreme heat.
How can I propagate Chloranthus serratus effectively to increase my plant stock? Improper propagation technique.- Division: This is the faster and more reliable method. Divide established clumps in early spring or fall. - Cuttings: Take healthy stem cuttings and use a rooting hormone to improve success rates. Maintain high humidity and optimal temperature during rooting. - Seeds: Seed propagation is possible but can be slow and erratic. Harvest mature seeds in late summer or early fall and sow in a well-draining mix.

2. Inefficient Extraction and Low Yield of Crude Extract

Question Possible Causes Troubleshooting Steps
My crude extract from Chloranthus serratus roots has a very low yield of this compound. What could be wrong? Suboptimal extraction solvent and method.- Solvent Selection: Lindenane sesquiterpenoid dimers have been successfully extracted from other Chloranthus species using solvents of increasing polarity, starting with methanol (B129727) or ethanol (B145695). Consider a sequential extraction with solvents like hexane, ethyl acetate (B1210297), and then methanol to fractionate compounds based on polarity. - Extraction Method: Maceration at room temperature is a common method. Sonication or Soxhlet extraction could be explored to improve efficiency, but care must be taken to avoid degradation of the target compound with excessive heat.
How can I be sure I am extracting from the correct plant part? Incorrect plant part used for extraction.This compound is isolated from the root of Chloranthus serratus. Ensure you are using the root material for extraction.

3. Difficulties in Purification of this compound

Question Possible Causes Troubleshooting Steps
I am struggling to isolate pure this compound from the crude extract. Ineffective chromatographic techniques.- Column Chromatography: Use a combination of chromatographic techniques. Silica (B1680970) gel column chromatography is a good initial step for fractionation. - Further Purification: Subsequent purification can be achieved using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC). - Solvent Systems: For silica gel chromatography, a gradient of petroleum ether/ethyl acetate or chloroform/methanol can be effective. For preparative HPLC, a methanol/water or acetonitrile/water gradient on a C18 column is commonly used.
My purified compound seems to be a mixture of similar compounds. Co-elution of structurally related lindenane dimers.- High-Resolution Techniques: Employ high-resolution analytical HPLC with a diode-array detector (HPLC-DAD) to assess the purity of your fractions. - Optimize HPLC Method: Adjust the gradient, flow rate, and mobile phase composition in your preparative HPLC to improve the separation of closely related dimers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the biology and chemistry of this compound and its production.

1. Biosynthesis and In Vitro Culture

  • What is the biosynthetic pathway of this compound? The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a lindenane-type sesquiterpenoid dimer, it is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm, starting from acetyl-CoA. The dimerization of two lindenane sesquiterpenoid monomers likely occurs through a Diels-Alder [4+2] cycloaddition reaction.

  • Is it possible to produce this compound in plant tissue culture? While there are no specific reports on the tissue culture of Chloranthus serratus, in vitro propagation of other medicinal plants is well-established and could be adapted. A hypothetical approach would involve establishing sterile cultures from explants (e.g., nodal segments, leaves) on a basal medium like Murashige and Skoog (MS) supplemented with plant growth regulators to induce callus formation and subsequent shoot and root development. This would provide a controlled system for studying and enhancing this compound production.

2. Yield Enhancement Strategies

  • Can elicitors be used to increase the yield of this compound? Elicitation is a promising strategy for enhancing the production of secondary metabolites in plants. While not specifically tested on this compound, elicitors like methyl jasmonate, salicylic (B10762653) acid, and fungal extracts have been shown to increase the production of other sesquiterpenoids in various plant species. The optimal elicitor type, concentration, and treatment duration would need to be determined experimentally for Chloranthus serratus.

  • What is metabolic engineering and can it be applied to this compound production? Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. For sesquiterpenoids, this could involve overexpressing key enzymes in the MVA pathway, such as HMGS (HMG-CoA synthase) and HMGR (HMG-CoA reductase), to increase the precursor supply. While this has been successful for other sesquiterpenes, its application to this compound would require a deeper understanding of its specific biosynthetic pathway and the identification of the relevant genes in Chloranthus serratus.

3. Analytical Methods

  • How can I quantify the amount of this compound in my samples? High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable method for the quantification of lindenane-type sesquiterpenoid dimers. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) can be employed. A validated analytical method with a pure standard of this compound would be required for accurate quantification.

Experimental Protocols

1. Hypothetical Protocol for In Vitro Culture of Chloranthus serratus

This protocol is a suggested starting point based on general methods for medicinal plants and requires optimization for Chloranthus serratus.

  • Explant Preparation:

    • Collect young, healthy nodal segments or leaves from a Chloranthus serratus plant.

    • Wash thoroughly under running tap water for 30 minutes.

    • Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute treatment with a 1-2% sodium hypochlorite (B82951) solution containing a few drops of Tween-20.

    • Rinse 3-4 times with sterile distilled water inside a laminar flow hood.

  • Culture Initiation:

    • Culture the sterilized explants on Murashige and Skoog (MS) medium supplemented with 2,4-D (1-2 mg/L) and kinetin (B1673648) (0.1-0.5 mg/L) for callus induction.

    • Incubate the cultures at 25 ± 2°C with a 16-hour photoperiod.

  • Shoot Regeneration and Rooting:

    • Transfer the induced callus to MS medium containing BAP (1-3 mg/L) and NAA (0.1-0.5 mg/L) for shoot regeneration.

    • Once shoots have developed, transfer them to a rooting medium, which could be half-strength MS medium supplemented with IBA (0.5-2 mg/L).

  • Acclimatization:

    • Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any agar.

    • Transfer the plantlets to small pots containing a sterile mixture of peat and perlite (B1173460) (1:1).

    • Maintain high humidity by covering the pots with a transparent plastic bag for the first 1-2 weeks, gradually exposing them to ambient conditions.

2. General Protocol for Elicitor Treatment in In Vitro Cultures

  • Prepare stock solutions of elicitors (e.g., methyl jasmonate in ethanol, salicylic acid in sterile water).

  • Add the elicitor to the liquid culture medium of established Chloranthus serratus cell suspension or root cultures at various concentrations.

  • Incubate the cultures for a specific period (e.g., 24, 48, 72 hours).

  • Harvest the plant material and/or the culture medium.

  • Extract the secondary metabolites and analyze the this compound content using HPLC-DAD or LC-MS.

Visualizations

experimental_workflow cluster_cultivation Plant Material cluster_extraction Extraction & Purification cluster_analysis Analysis & Yield Improvement Plant_Cultivation Chloranthus serratus Cultivation Harvesting Harvest Roots Plant_Cultivation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Column Chromatography (Silica, Sephadex) Extraction->Purification HPLC Preparative HPLC Purification->HPLC Quantification HPLC-DAD / LC-MS Quantification HPLC->Quantification Tissue_Culture In Vitro Culture (Hypothetical) Quantification->Tissue_Culture Low Yield Metabolic_Engineering Metabolic Engineering (Future Prospect) Quantification->Metabolic_Engineering Future Work Elicitation Elicitor Treatment Tissue_Culture->Elicitation Optimize Elicitation->Quantification

Caption: Experimental workflow for improving this compound yield.

sesquiterpenoid_biosynthesis Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Lindenane_Monomer Lindenane Sesquiterpenoid Monomer FPP->Lindenane_Monomer Cycloshizukaol_A This compound Lindenane_Monomer->Cycloshizukaol_A Dimerization ([4+2] Cycloaddition)

Caption: Postulated biosynthetic pathway of this compound.

troubleshooting_logic Low_Yield Low this compound Yield Check_Cultivation Review Cultivation Conditions Low_Yield->Check_Cultivation Check_Extraction Optimize Extraction Protocol Low_Yield->Check_Extraction Check_Purification Refine Purification Strategy Low_Yield->Check_Purification Consider_Biotech Explore Biotechnological Approaches Low_Yield->Consider_Biotech

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges with Cycloshizukaol A in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Cycloshizukaol A in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a symmetrical cyclic lindenane dimer, a type of natural product isolated from the root of Chloranthus serratus.[1] Its chemical structure (C₃₂H₃₆O₈) contributes to its hydrophobic nature, which can lead to poor solubility in aqueous solutions like cell culture media. This low solubility can result in compound precipitation, leading to inaccurate concentrations in experiments and unreliable biological data.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: Due to its hydrophobic characteristics, polar aprotic solvents are recommended for preparing a high-concentration stock solution of this compound. The primary recommended solvent is Dimethyl Sulfoxide (DMSO) . It is crucial to prepare a concentrated stock solution that can be further diluted into your aqueous experimental medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically below 0.5%).

Q3: I am observing precipitation of this compound after diluting my DMSO stock solution into the cell culture medium. What can I do?

A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution step, try serial dilutions. Additionally, ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous medium to prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Consider Co-solvents: If DMSO alone is insufficient, a combination of solvents might be effective. However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.

Q4: Are there alternative methods to enhance the solubility of this compound in my in vitro assay?

A4: Yes, several formulation strategies can be employed to improve the solubility of hydrophobic compounds like this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. Beta-cyclodextrins and their derivatives are commonly used for this purpose.

  • Use of Surfactants: Non-ionic surfactants at low, non-toxic concentrations can aid in solubilizing hydrophobic compounds. However, their potential effects on cell membranes and experimental outcomes must be carefully controlled.

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Lower the final working concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains below the cytotoxic level for your cell line (typically <0.5%). 3. Vigorously vortex or pipette mix the solution immediately upon adding the DMSO stock to the media.
A cloudy suspension or fine precipitate is observed after a short incubation period. The compound is slowly coming out of solution at the experimental temperature and pH.1. Consider using a solubility enhancer like a suitable cyclodextrin. 2. If compatible with your experimental design, a very low concentration of a non-ionic surfactant could be tested.
Inconsistent results are observed between replicate experiments. Incomplete dissolution of the stock solution or precipitation during the experiment is leading to variable effective concentrations.1. Ensure the initial DMSO stock solution is fully dissolved. Gentle warming and vortexing can help. 2. Visually inspect for any precipitation before adding the compound to your cells. 3. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting this compound in Cell Culture Medium

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Perform an intermediate dilution of the DMSO stock solution in cell culture medium. For example, dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution.

    • From this intermediate solution, perform the final dilution to your desired working concentration.

  • Direct Dilution (for lower concentrations):

    • Add the required volume of the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the medium. Ensure the final DMSO concentration is not cytotoxic.

  • Final Mix and Use: Gently mix the final solution and add it to your cell culture plates immediately.

Visualizing Experimental Workflow and Potential Signaling Interactions

To aid in experimental design and understanding the potential mechanisms of this compound, the following diagrams illustrate a general workflow for addressing solubility and a hypothetical signaling pathway that could be investigated.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting A Weigh this compound B Dissolve in 100% DMSO A->B C Store at -80°C B->C D Thaw Stock Solution C->D E Dilute in Pre-warmed Cell Culture Medium D->E F Check for Precipitation E->F G Add to Cells F->G J Precipitation Observed F->J H Incubate G->H I Data Acquisition H->I K Lower Final Concentration J->K L Use Solubility Enhancer J->L M Optimize Dilution Protocol J->M

Caption: Workflow for preparing and troubleshooting this compound solutions.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound IKK IKK This compound->IKK Inhibits (?) Cell Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus p65/p50 p65/p50 IKK->p65/p50 Phosphorylates IκB IκB p65/p50->IκB Releases from p65/p50_n p65/p50 p65/p50->p65/p50_n Translocates to Nucleus Gene Transcription Gene Transcription p65/p50_n->Gene Transcription Activates Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines Leads to

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Optimizing HPLC parameters for Cycloshizukaol A analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cycloshizukaol A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Since this compound is a sesquiterpene dimer, a gradient elution with water and acetonitrile (B52724) is recommended to ensure adequate separation from other matrix components. Detection is typically performed at low UV wavelengths, such as 205 nm or 210 nm, as many sesquiterpenoids do not have strong chromophores at higher wavelengths.

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is crucial for accurate and reproducible results. A general workflow includes extraction, purification, and concentration. Solvent extraction using methanol (B129727) or ethanol (B145695) is a common first step for isolating compounds from plant material. Subsequent cleanup using solid-phase extraction (SPE) can help remove interfering substances.[1] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Q3: What are the best solvents to dissolve this compound for HPLC analysis?

A3: Methanol and acetonitrile are common and effective solvents for dissolving sesquiterpenes for reversed-phase HPLC analysis.[1] It is best to dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Q4: I am not getting good peak shape. What could be the issue?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Common causes include column degradation, sample overload, or an inappropriate sample solvent. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. Additionally, interactions between the analyte and the stationary phase can be pH-dependent; adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve the peak shape for acidic or polar compounds.

Q5: My retention times are shifting. What should I do?

A5: Retention time variability can be due to changes in the mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is well-mixed and degassed. Check for any leaks in the system that could affect the flow rate. Also, ensure that the column has been properly equilibrated before starting your analytical run. A stable column temperature is also critical for reproducible retention times.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol is a recommended starting point and may require optimization for your specific sample matrix and instrumentation.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Sample Preparation Protocol
  • Extraction: Homogenize 1 g of the plant material with 10 mL of methanol. Sonicate for 30 minutes and then centrifuge. Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Concentration: Evaporate the combined methanolic extracts to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Peaks - No sample injected- Detector lamp off- Incorrect detector wavelength- Verify injection volume and syringe/autosampler operation.- Ensure the detector lamp is on and has sufficient energy.- Confirm the detection wavelength is appropriate for this compound (e.g., 205 nm).
Peak Tailing - Column contamination or degradation- Secondary silanol (B1196071) interactions- Sample overload- Wash the column with a strong solvent.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the sample concentration.
Peak Fronting - Sample solvent stronger than mobile phase- Column void- Dissolve the sample in the initial mobile phase.- Replace the column if a void has formed at the inlet.
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuating column temperature- Column not equilibrated- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Equilibrate the column with the initial mobile phase for a sufficient time before injection.
High Backpressure - Clogged column frit or tubing- Particulate matter in the sample- Back-flush the column (disconnect from the detector first).- Filter all samples and mobile phases before use.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction Concentration Concentration Extraction->Concentration Filtration Filtration Concentration->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for the HPLC analysis of natural products.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Pressure Abnormal Pressure? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Sol1 Sol1 Tailing->Sol1 Check sample solvent and mobile phase pH Sol2 Sol2 Fronting->Sol2 Check for column void and sample solvent strength Drifting Drifting Retention->Drifting Yes SuddenChange Sudden Change Retention->SuddenChange Yes Sol3 Sol3 Drifting->Sol3 Check column equilibration and temperature stability Sol4 Sol4 SuddenChange->Sol4 Check for leaks and mobile phase composition HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low Pressure Pressure->LowPressure Yes Sol5 Sol5 HighPressure->Sol5 Check for blockages in column or tubing Sol6 Sol6 LowPressure->Sol6 Check for leaks in the system

Caption: A decision tree for troubleshooting common HPLC issues.

References

Stability and degradation of Cycloshizukaol A under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cycloshizukaol A under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a solution in a suitable organic solvent (e.g., DMSO, ethanol) can be kept at -20°C for up to a few weeks. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, which contains ester and hydroxyl functional groups, this compound is susceptible to degradation under certain conditions. The primary degradation pathways are likely to be:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, leading to the opening of the dimeric structure and formation of the corresponding carboxylic acids and alcohols.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the hydroxyl groups or other electron-rich centers.

  • Thermal Degradation: High temperatures can lead to complex degradation pathways, potentially involving rearrangements or fragmentation of the polycyclic core.

  • Photodegradation: Exposure to UV light may induce degradation, although the specific pathways are not well-characterized.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4][5] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.

Q4: What are "forced degradation" studies, and why are they important for this compound?

A4: Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage or experimental conditions.

  • Elucidating the degradation pathways of the molecule.

  • Developing and validating a stability-indicating analytical method that can resolve the drug from its degradants.

  • Gaining insight into the intrinsic stability of the molecule, which is valuable for formulation development.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration in solution over a short period. Degradation due to inappropriate solvent or storage conditions.Prepare fresh solutions for each experiment. If a stock solution is necessary, aliquot and store at -80°C. Avoid solvents that may react with the compound (e.g., highly acidic or basic solutions for prolonged periods).
Appearance of unexpected peaks in the HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Ensure the HPLC method is capable of separating these new peaks from the parent compound. Use a photodiode array (PDA) detector to check for peak purity.
Poor recovery of this compound from experimental samples. Adsorption to plasticware or insolubility issues.Use low-adsorption microcentrifuge tubes and pipette tips. Ensure the chosen solvent maintains the solubility of this compound throughout the experiment.
Inconsistent results between experimental replicates. Instability of the compound under the specific experimental conditions.Evaluate the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure) by running control experiments with the compound alone over the time course of your assay.

Data Presentation: Hypothetical Stability of this compound

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Products Observed
0.1 M HCl24 hours60°C25%DP1, DP2
0.1 M NaOH4 hours60°C40%DP1, DP3
3% H₂O₂24 hoursRoom Temp15%DP4, DP5
Heat (Solid)48 hours80°C10%DP6
Photostability (Solution)24 hoursRoom Temp5%DP7

DP = Degradation Product

Table 2: HPLC Retention Times of this compound and its Hypothetical Degradation Products

Compound Retention Time (min)
This compound15.2
DP18.5
DP210.1
DP37.9
DP412.3
DP513.8
DP614.5
DP711.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Studies of this compound

1. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photostability (Solution): Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (Solid) (80°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Structure Elucidation hplc->lcms Identify Degradants

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Products CSA This compound (C32H36O8) DP1 Hydrolyzed Product 1 (Acid/Base) CSA->DP1 Hydrolysis DP2 Hydrolyzed Product 2 (Acid) CSA->DP2 Acid Hydrolysis DP3 Hydrolyzed Product 3 (Base) CSA->DP3 Base Hydrolysis DP4 Oxidized Product 1 CSA->DP4 Oxidation DP5 Oxidized Product 2 CSA->DP5 Oxidation DP6 Thermal Degradant CSA->DP6 Thermal Stress DP7 Photolytic Degradant CSA->DP7 Photolytic Stress

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Troubleshooting inconsistent results in Cycloshizukaol A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cycloshizukaol A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the bio-investigation of this compound.

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media

Q1: I am observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

A1: this compound, like many natural products, has low aqueous solubility. Here are some steps to improve its dissolution:

  • Use of a Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.

  • Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the stock solution before dilution can help dissolve any micro-aggregates.

  • Formulation with Solubilizing Agents: For in vivo studies or specific in vitro assays, consider using solubilizing agents like cyclodextrins.[1][2][3]

Q2: Could the solvent I use for the stock solution be affecting my experimental results?

A2: Yes, the choice and concentration of the solvent can significantly impact your results.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve this compound.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment.

Issue 2: Inconsistent Results in Cell Viability Assays

Q3: My IC50 values for this compound vary significantly between experiments using the MTT assay. What could be the cause?

A3: Inconsistent IC50 values in MTT assays are a common issue when working with plant-derived compounds.[4] Several factors can contribute to this variability:

  • Compound Interference: Some natural products can directly react with the MTT reagent, leading to a false-positive signal.[4] It is advisable to run a control experiment with this compound and the MTT reagent in a cell-free medium to check for any direct reaction.

  • Metabolic State of Cells: The MTT assay measures mitochondrial reductase activity, which can be influenced by the metabolic state of the cells. Factors like cell density, passage number, and culture conditions can alter cellular metabolism and, consequently, the MTT assay results.

  • Assay Choice: Consider using an alternative viability assay that relies on a different principle, such as the LDH assay (measuring membrane integrity) or an ATP-based assay (measuring cellular ATP levels), which may be more reliable.

Q4: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening?

A4: Different cytotoxicity assays measure different cellular events. Discrepancies can provide insights into the compound's mechanism of action.

  • MTT Assay: Measures metabolic activity and can be affected by compounds that interfere with cellular respiration.

  • LDH Assay: Measures plasma membrane integrity. A compound could inhibit cell proliferation without causing membrane damage, leading to a low LDH release signal but a significant effect in a proliferation assay.

  • Apoptosis vs. Necrosis: Assays that measure apoptosis (e.g., caspase activity) versus necrosis (e.g., LDH release) can yield different results depending on the primary mode of cell death induced by this compound.

Issue 3: High Background or False Positives in Screening Assays

Q5: I am getting high background signals in my fluorescence-based assay when screening this compound. What can I do?

A5: Natural products can exhibit autofluorescence, which can interfere with fluorescence-based assays.

  • Spectral Scanning: Perform a spectral scan of this compound to determine its excitation and emission profile. This will help you choose assay reagents and filters that minimize spectral overlap.

  • Blank Controls: Include a control with this compound alone (without the fluorescent probe) to measure its intrinsic fluorescence at the assay wavelength. This background can then be subtracted from your experimental readings.

  • Alternative Assays: If autofluorescence is a significant issue, consider using a non-fluorescent assay format, such as a colorimetric or luminescent assay.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Cell Viability Data

This guide provides a systematic approach to diagnosing and resolving inconsistencies in cell viability assays with this compound.

Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between replicates. Inconsistent cell seeding density.Use a cell counter for accurate seeding. Ensure even cell distribution in microplates.
Pipetting errors during compound addition.Use calibrated pipettes. Add compounds consistently to all wells.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
IC50 values differ significantly from previously published data. Different cell line passage number.Use cells within a consistent and low passage number range.
Variation in serum or media components.Use the same batch of serum and media for all related experiments.
Incorrect compound concentration.Verify the concentration of your stock solution (e.g., by spectrophotometry if a molar extinction coefficient is known).
MTT assay shows increased viability at high concentrations. Interference of this compound with MTT reagent.Perform a cell-free control to check for direct reaction. Use an alternative viability assay (e.g., ATP-based or LDH).
Guide 2: General Bioassay Troubleshooting Workflow

This workflow can be applied to various bioassays to systematically identify and resolve issues.

G A Inconsistent Bioassay Results B Check for Compound-Assay Interference A->B C Run Cell-Free Controls B->C Is interference suspected? D Review Experimental Protocol B->D No interference E Verify Reagent Stability & Preparation D->E F Standardize Cell Culture Conditions D->F G Optimize Assay Parameters D->G H Validate with Alternative Assay G->H I Consistent Results H->I Results are consistent

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (ATP-Based)

This protocol provides a method for assessing cell viability that is less prone to interference from natural products compared to the MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 1%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., staurosporine).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add 100 µL of the ATP reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Investigating Potential Signaling Pathway Modulation

As the specific signaling pathway of this compound is not well-defined, a general approach to screen for its effects on common pathways is recommended. Below is an example using a hypothetical inhibition of the NF-κB pathway.

G cluster_0 Experimental Workflow A Treat cells with this compound B Induce NF-κB pathway (e.g., with TNF-α) A->B C Prepare cell lysates B->C D Western Blot for p-IκBα and IκBα C->D E Nuclear Fractionation C->E G Analyze and Quantify Results D->G F Western Blot for nuclear NF-κB (p65) E->F F->G

Caption: Workflow for investigating the effect of this compound on NF-κB signaling.

Signaling Pathways

While the precise mechanism of this compound is under investigation, many natural products are known to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. Below are diagrams of hypothetical interactions for troubleshooting and experimental design purposes.

Hypothetical Inhibition of a Pro-Survival Pathway

This diagram illustrates a scenario where this compound might inhibit a generic pro-survival signaling cascade.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival This compound This compound This compound->Kinase 2

Caption: Hypothetical inhibition of a kinase by this compound, leading to decreased cell survival.

References

Technical Support Center: Enhancing the Bioavailability of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Cycloshizukaol A for in vivo studies.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving this compound in aqueous buffers for in vivo administration.

  • Precipitation of the compound upon dilution of a stock solution.

  • Inconsistent results in preliminary in vivo efficacy studies.

Possible Causes:

  • This compound, a sesquiterpene dimer, is a large and lipophilic molecule with inherently low water solubility.[1][2]

  • The crystalline structure of the compound may be energetically stable, hindering dissolution.

Solutions:

Solution IDApproachPrincipleKey Considerations
SOL-01Co-solvents Increase the polarity of the solvent system to enhance the solubility of lipophilic compounds.Select biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Perform toxicity and vehicle effect studies.
SOL-02pH Adjustment If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.Determine the pKa of this compound. Ensure the final pH is physiologically compatible with the route of administration.
SOL-03Surfactants Micellar solubilization can be achieved by incorporating surfactants above their critical micelle concentration (CMC).[3]Use non-ionic surfactants like Tween® 80 or Cremophor® EL. Evaluate potential for cell membrane disruption and toxicity.
SOL-04Complexation Cyclodextrins can encapsulate the lipophilic this compound molecule, forming an inclusion complex with improved aqueous solubility.[4]Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). Characterize complex formation and stoichiometry.
Problem 2: Low and Variable Oral Bioavailability

Symptoms:

  • Low plasma concentrations of this compound following oral administration.

  • High inter-individual variability in plasma exposure.

  • Discrepancy between in vitro potency and in vivo efficacy.

Possible Causes:

  • Poor dissolution of the compound in gastrointestinal fluids.[5]

  • First-pass metabolism in the gut wall and liver.

  • Efflux by transporters such as P-glycoprotein.

Solutions:

Solution IDApproachPrincipleKey Considerations
SOL-05Particle Size Reduction Increasing the surface area of the drug particles enhances the dissolution rate.Techniques include micronization and nanonization. Nanonization can lead to agglomeration, which needs to be addressed.
SOL-06Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycol (PEG). Characterize the physical state (amorphous vs. crystalline) of the drug in the dispersion.
SOL-07Lipid-Based Formulations Formulating this compound in lipids, surfactants, and co-solvents can enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism.Options include self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs). Assess physical and chemical stability of the formulation.
SOL-08Prodrug Approach Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo.Requires medicinal chemistry expertise to design and synthesize a suitable prodrug. The conversion kinetics need to be characterized.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for formulating this compound for an initial in vivo screening study?

A1: For initial screening, a simple formulation using a co-solvent system is often the quickest approach. A common starting point is a mixture of DMSO, PEG300, and saline. However, it is crucial to include a vehicle control group in your experiment to account for any effects of the formulation itself.

Q2: How can I determine if my formulation has successfully enhanced the bioavailability of this compound?

A2: A pharmacokinetic (PK) study is necessary. This involves administering your formulation and a control (e.g., a simple suspension) to animal models and measuring the plasma concentration of this compound over time. Key parameters to compare are the area under the curve (AUC) and the maximum plasma concentration (Cmax).

Q3: Are there any potential mechanisms of action for this compound that might influence formulation strategy?

A3: While the specific mechanism of action for this compound is not well-documented in the provided search results, it is a natural product. Natural products often have complex structures and may interact with various biological targets. For instance, the similarly named but distinct compound, Cyclosporine, is an immunosuppressant that inhibits calcineurin and T-cell activation. If this compound is found to have a similar intracellular target, a formulation that enhances cell permeability would be advantageous.

Q4: What are the critical quality attributes to consider when developing a formulation for this compound?

A4: Key quality attributes include:

  • Drug Load: The amount of this compound per unit of the formulation.

  • Physical and Chemical Stability: The formulation should prevent degradation of the compound and maintain its physical characteristics (e.g., particle size) over time.

  • Reproducibility: The formulation process should be consistent and yield batches with similar properties.

  • Biocompatibility: All excipients used in the formulation must be safe for the intended route of administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media in the gastrointestinal tract.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare mixtures of the oil, surfactant, and co-surfactant at various ratios.

    • Titrate each mixture with water and observe the formation of an emulsion.

  • Select a ratio from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring.

  • Characterize the resulting SEDDS formulation for drug content, self-emulsification time, droplet size of the resulting emulsion, and physical stability.

Visualizations

experimental_workflow cluster_problem Problem: Poor Bioavailability cluster_strategies Formulation Strategies cluster_evaluation Evaluation Poor Solubility Poor Solubility Particle Size Reduction Particle Size Reduction Poor Solubility->Particle Size Reduction Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion Complexation Complexation Poor Solubility->Complexation Low Permeability Low Permeability Lipid-Based Systems Lipid-Based Systems Low Permeability->Lipid-Based Systems In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution Lipid-Based Systems->In Vitro Dissolution Complexation->In Vitro Dissolution In Vivo PK Study In Vivo PK Study In Vitro Dissolution->In Vivo PK Study

Caption: A logical workflow for addressing poor bioavailability.

signaling_pathway_analogy cluster_cyclosporine Analogy: Cyclosporine A Mechanism Cyclosporine A Cyclosporine A Cyclophilin Cyclophilin Cyclosporine A->Cyclophilin binds Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits NFAT (inactive) NFAT (inactive) Calcineurin->NFAT (inactive) dephosphorylates NFAT (active) NFAT (active) NFAT (inactive)->NFAT (active) Gene Transcription Gene Transcription NFAT (active)->Gene Transcription activates

Caption: A simplified diagram of the Cyclosporine A signaling pathway.

References

Addressing challenges in the chemical synthesis of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Cycloshizukaol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the construction of its intricate polycyclic framework, which contains multiple contiguous stereocenters. Key difficulties include:

  • Stereocontrol: Achieving the desired stereochemistry during key bond-forming reactions, such as the Diels-Alder reaction and subsequent functional group manipulations, is critical and often challenging.

  • Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

  • Ring Formation: The formation of the strained cage-like structure requires carefully designed cyclization strategies.

  • Low Yields: Multi-step syntheses of complex molecules like this compound are often plagued by low overall yields, requiring optimization of each step.

Q2: A key step in a reported synthesis of this compound is a biomimetic Diels-Alder reaction. What are the common issues with this reaction?

A2: The biomimetic endo-Diels-Alder reaction is a crucial step for assembling the core structure of this compound. Common problems include:

  • Low Diastereoselectivity: Achieving high endo selectivity can be difficult, often resulting in a mixture of endo and exo products.

  • Competing Reactions: The diene or dienophile may undergo undesired side reactions under the reaction conditions.

  • Reversibility: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to lower yields of the desired adduct.

Q3: I am observing a mixture of diastereomers after the hydroboration-oxidation step. How can I improve the diastereoselectivity?

A3: In the synthesis of a key intermediate for this compound, a hydroboration-oxidation of an olefinic precursor was reported to yield an 8:1 mixture of diastereomers. To improve this ratio, consider the following:

  • Sterically Hindered Borane (B79455) Reagents: Employing bulkier borane reagents (e.g., 9-BBN-H, (Sia)₂BH) can enhance facial selectivity by minimizing steric interactions in the transition state.

  • Directed Hydroboration: If a directing group (e.g., a hydroxyl group) is present in the vicinity of the double bond, it can be used to direct the borane to a specific face of the molecule.

  • Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lower activation energy.

  • Chiral Catalysts: The use of a chiral catalyst in the hydroboration reaction can induce enantioselectivity and may also influence the diastereoselectivity.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
Low conversion to productInsufficiently reactive diene or dienophile.Use a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) to activate the dienophile.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
The diene has isomerized to a less reactive form.Ensure the diene is freshly prepared and used immediately.
Formation of multiple productsCompeting side reactions or polymerization.Lower the reaction temperature and concentration. Use a radical inhibitor if polymerization is suspected.
Presence of both endo and exo isomers.Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired endo product.
Product decompositionThe product is unstable under the reaction conditions.Reduce the reaction time and temperature. Consider an in-situ trapping of the product.
Retro-Diels-Alder reaction is occurring.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Problem 2: Incomplete Deprotection of Silyl (B83357) Ethers
Symptom Possible Cause Suggested Solution
Starting material remains after the reactionInsufficient reagent or reaction time.Increase the equivalents of the deprotecting agent (e.g., TBAF, HF-Pyridine) and prolong the reaction time.
Steric hindrance around the silyl ether.Use a less sterically hindered deprotecting agent or a more forcing set of conditions (e.g., higher temperature).
Formation of side productsThe deprotecting agent is reacting with other functional groups.Screen different deprotecting agents that are orthogonal to other protecting groups present in the molecule.
The substrate is unstable to the reaction conditions.Use milder deprotection conditions (e.g., buffered TBAF, milder fluoride (B91410) sources).
Problem 3: Difficulties with the Final Deprotection and Cyclization Cascade

A reported synthesis of shizukaol A (this compound) involves a final deprotection step using FeCl₃•SiO₂ which also facilitates a cyclization.[1]

Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient activity of the FeCl₃•SiO₂ reagent.Ensure the reagent is freshly prepared and activated. Increase the reagent loading and reaction time.
Substrate insolubility.Screen different solvents to improve the solubility of the starting material.
Formation of an unexpected major productAlternative cyclization pathway is favored.Modify the substrate to disfavor the undesired pathway or optimize the reaction conditions (temperature, solvent) to favor the desired cyclization.
Rearrangement of the carbocation intermediate.Use a milder Lewis acid or protic acid to promote the cyclization with less rearrangement.
Low yield of the desired this compoundComplex reaction mixture with multiple byproducts.Carefully purify the precursor before the final step. Optimize the reaction conditions to minimize byproduct formation. Consider a stepwise approach where deprotection and cyclization are performed in separate steps.

Experimental Protocols

Key Experiment: Biomimetic Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of the Diels-Alder reaction used in the synthesis of related shizukaol compounds.

  • Preparation of Diene and Dienophile: The diene and dienophile are prepared according to established literature procedures. It is crucial that the diene is freshly prepared and purified to avoid dimerization or isomerization.

  • Reaction Setup: To a solution of the dienophile (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature is added the diene (1.2 equiv).

  • Lewis Acid Catalysis (Optional but Recommended): A Lewis acid (e.g., Et₂AlCl, 1.1 equiv) is slowly added to the reaction mixture at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow for this compound Core start Precursor Synthesis da [4+2] Diels-Alder Cycloaddition start->da Key Ring Formation func Functional Group Manipulations (e.g., Hydroboration-Oxidation) da->func Stereocenter Installation deprotect Deprotection & Cyclization Cascade func->deprotect Final Steps end This compound deprotect->end

Caption: A simplified workflow for the synthesis of the this compound core structure.

troubleshooting_logic problem Low Yield in a Key Step check_purity Check Starting Material Purity problem->check_purity check_reagents Verify Reagent Activity problem->check_reagents optimize_cond Optimize Reaction Conditions (Temp, Conc, Time) problem->optimize_cond check_purity->optimize_cond check_reagents->optimize_cond change_reagent Screen Alternative Reagents/Catalysts optimize_cond->change_reagent If no improvement success Improved Yield optimize_cond->success If successful change_reagent->success If successful

Caption: A logical flowchart for troubleshooting low-yield reactions in the synthesis.

References

Best practices for handling and storage of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of Cycloshizukaol A, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CofA) provided by the supplier.[1] As a general guideline for natural product compounds of this type, the following storage conditions are recommended:

Storage FormatTemperatureAtmosphereLight Conditions
Solid -20°C or -80°CDry, Inert Gas (e.g., Argon)Protect from Light
In Solution -20°C or -80°CTightly SealedProtect from Light

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) which can be requested from your supplier.[1]

General Handling Workflow:

G A Receive this compound B Verify Integrity of Packaging A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Transfer to Designated Storage (e.g., -20°C Freezer) C->D E Log Compound in Inventory D->E F Review Supplier Documentation (CofA, Handling Instructions) E->F

Caption: Initial handling workflow for this compound.

Q3: What are the best solvents for dissolving this compound?

Many organic compounds with low water solubility are often dissolved in dimethyl sulfoxide (B87167) (DMSO) or ethanol. The choice of solvent will depend on the specific requirements of your experiment. It is advisable to start with a small amount of the compound to test its solubility.

SolventGeneral SolubilityNotes
DMSO Generally SolubleA versatile solvent for many organic compounds.
Ethanol Potentially SolubleMay require warming to facilitate dissolution.
Water Expected to be InsolubleCommon for complex organic molecules.

Q4: How can I ensure the stability of this compound in solution?

To maintain the stability of this compound in solution, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light.

  • Use screw-cap vials with tight seals to prevent solvent evaporation and contamination.

Troubleshooting Guides

Problem: I am having difficulty dissolving this compound.

If you are encountering solubility issues, please follow this troubleshooting workflow:

G A Start: Difficulty Dissolving This compound B Is the correct solvent being used? (e.g., DMSO, Ethanol) A->B C Try gentle warming (e.g., 37°C water bath) B->C Yes F Consult literature for similar compounds B->F No D Increase solvent volume C->D E Sonication D->E E->F G Contact Technical Support F->G

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Guidance:

  • Verify Solvent Choice: Confirm that you are using a recommended solvent such as DMSO or ethanol.

  • Gentle Warming: Gently warm the solution in a water bath (not exceeding 37-40°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Increase Solvent Volume: If the compound remains insoluble, try increasing the volume of the solvent to decrease the concentration.

  • Sonication: Use a sonicator bath for a short period to break up any clumps of solid material and enhance dissolution.

  • Consult Scientific Literature: Review publications on this compound or structurally similar compounds for reported solubility data and protocols.

  • Contact Supplier's Technical Support: If solubility issues persist, contact the technical support department of your supplier for further assistance.

Problem: I am concerned about the safe disposal of this compound waste.

All waste containing this compound, including empty vials, contaminated PPE, and solutions, should be disposed of in accordance with your institution's and local regulations for chemical waste.

General Disposal Workflow:

G A Start: Waste Generation B Segregate Waste: - Solid (contaminated tips, vials) - Liquid (unused solutions) A->B C Solid Waste Container B->C D Liquid Waste Container (Halogenated or Non-halogenated as appropriate) B->D E Label Waste Containers Clearly C->E D->E F Store in Designated Waste Accumulation Area E->F G Arrange for Professional Disposal F->G

Caption: General workflow for chemical waste disposal.

Important Considerations:

  • Do not dispose of this compound or its solutions down the drain.

  • Ensure waste containers are properly labeled with the chemical name and any associated hazards.

  • Follow your institution's specific procedures for chemical waste pickup and disposal.

References

Technical Support Center: Interpreting Complex NMR Spectra of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of Cycloshizukaol A, a symmetrical sesquiterpenoid dimer isolated from Chloranthus serratus. Due to the molecule's intricate, C2-symmetric structure, its NMR spectra can present significant challenges in assignment and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H and ¹³C NMR spectra of this compound simpler than expected for a molecule with the formula C₃₂H₃₆O₈?

A1: this compound possesses a C2 axis of symmetry. This means that the molecule has two identical halves. As a result, in the NMR experiment, the nuclei in one half of the molecule are chemically equivalent to the corresponding nuclei in the other half. This symmetry significantly reduces the number of unique signals observed, with the spectra showing signals for only half of the total number of protons and carbons in the molecule. Instead of 32 distinct carbon signals, you will observe only 16.

Q2: I am observing significant signal overlap in the aliphatic region of the ¹H NMR spectrum. How can I resolve these signals?

A2: Signal overlap in the aliphatic region is a common challenge with complex natural products like this compound. To resolve these signals, a combination of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks. By tracing the cross-peaks, you can establish which protons are directly coupled to each other, allowing you to piece together spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is a powerful tool for assigning protonated carbons and can help to differentiate overlapping proton signals based on the chemical shift of their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the individual spin systems identified in the COSY spectrum and for assigning quaternary carbons.

Q3: How can I confirm the stereochemistry of this compound using NMR?

A3: The relative stereochemistry of this compound can be elucidated primarily through Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These experiments detect through-space interactions between protons that are in close proximity. The presence of NOE cross-peaks between specific protons provides evidence for their spatial arrangement, allowing for the determination of the relative configuration of the stereocenters. For a C2-symmetric molecule, NOEs between equivalent protons can be detected using a ¹³C-coupled HMQC-NOESY experiment.

Q4: I am having trouble assigning the quaternary carbons. What is the best approach?

A4: Quaternary carbons do not have any directly attached protons, so they will not show correlations in an HSQC spectrum. The primary method for assigning quaternary carbons is the HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon. By piecing together multiple HMBC correlations from different protons, you can confidently assign the quaternary carbon signals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks in the ¹H NMR spectrum. 1. Poor shimming of the magnet. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities. 4. Conformational exchange on the NMR timescale.1. Reshim the spectrometer. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or treat with a chelating agent. 4. Acquire spectra at different temperatures (Variable Temperature NMR) to see if peaks sharpen.
Unexpected number of signals in the ¹³C NMR spectrum. 1. The presence of impurities in the sample. 2. Isomers or degradation products. 3. Loss of symmetry due to solvent effects or complexation.1. Re-purify the sample. 2. Check the purity by HPLC or LC-MS. 3. Try a different NMR solvent.
Weak or missing HMBC correlations. 1. The J-coupling constant for the long-range interaction is too small. 2. The relaxation delay was not long enough. 3. Insufficient number of scans.1. Optimize the HMBC experiment for smaller coupling constants. 2. Increase the relaxation delay. 3. Increase the number of scans to improve the signal-to-noise ratio.
Ambiguous NOESY correlations. 1. Spin diffusion in large molecules. 2. Overlapping cross-peaks.1. Use a shorter mixing time in the NOESY experiment. Consider running a ROESY experiment, as it is less prone to spin diffusion. 2. Utilize 2D experiments with higher resolution or consider using a higher field NMR spectrometer.

Data Presentation

Due to the unavailability of the complete, published NMR data for this compound in the searched resources, a specific data table cannot be provided at this time. Researchers are advised to consult the primary literature for the detailed ¹H and ¹³C NMR chemical shifts and coupling constants:

  • Kawabata J, Fukushi E, Mizutani J. Symmetric sesquiterpene dimer from Chloranthus serratus. Phytochemistry. 1993;32(5):1347-1349.

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of complex natural products like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, Acetone-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid poor spectral quality.

2. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) before Fourier transformation.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

  • These experiments are typically run using standard, pre-defined parameter sets available on modern NMR spectrometers.

  • COSY: Gradient-selected COSY (gCOSY) is commonly used for improved spectral quality.

  • HSQC: Gradient-selected, sensitivity-enhanced HSQC is recommended for optimal performance.

  • HMBC: Gradient-selected HMBC is standard. The long-range coupling delay should be optimized (typically for a J-coupling of 8 Hz).

  • NOESY: A mixing time of 300-800 ms (B15284909) is a good starting point for molecules of this size.

Visualization of Experimental Workflow

The logical workflow for interpreting the NMR spectra of this compound can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_interpretation Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Fragments Identify Spin Systems & C-H Connectivity H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC HSQC->Fragments NOESY NOESY/ROESY Connectivity Establish Long-Range Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Workflow for the structure elucidation of this compound using NMR spectroscopy.

This diagram illustrates the systematic approach to solving the structure, starting from basic 1D spectra and progressing through various 2D correlation experiments to ultimately determine the connectivity and stereochemistry of the molecule.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cycloshizukaol A and Shizukaol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural sesquiterpenoid dimers, Cycloshizukaol A and Shizukaol D. Both compounds, isolated from plants of the Chloranthus genus, have demonstrated noteworthy bioactivities, positioning them as compounds of interest for further investigation in drug discovery and development. This document summarizes their cytotoxic and anti-inflammatory effects, delves into their mechanisms of action by detailing their influence on key signaling pathways, and provides comprehensive experimental protocols for the cited bioassays.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Shizukaol D. It is important to note that a direct comparison is challenging in some instances due to the variability in tested cell lines and the availability of precise IC50 values.

Biological ActivityCompoundCell Line/AssayIC50 Value (µM)Reference
Cytotoxicity This compoundHuman promyelocytic leukemia (HL-60)> 10[1]
Human pancreatic cancer (PANC-1)> 10[1]
Human breast cancer (SK-BR-3)> 10[1]
Human hepatocellular carcinoma (SMMC-7721)> 10[1]
Human lung carcinoma (A549)> 10[1]
Shizukaol DHuman hepatocellular carcinoma (SMMC-7721)8.82 ± 1.66
Human hepatocellular carcinoma (SK-HEP-1)Not specified
Human hepatocellular carcinoma (HepG2)Not specified
Anti-inflammatory This compoundNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages13.79 ± 1.11
Shizukaol DNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesData not available

Signaling Pathways and Mechanisms of Action

This compound and Shizukaol D exert their biological effects by modulating distinct intracellular signaling pathways.

This compound: Anti-inflammatory Action via the HMGB1/Nrf2/HO-1 Pathway

This compound has been shown to exhibit anti-inflammatory properties by targeting the High Mobility Group Box 1 (HMGB1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the release of the pro-inflammatory mediator nitric oxide (NO). Its mechanism involves the upregulation of Nrf2 and its subsequent translocation to the nucleus, leading to the enhanced expression of the antioxidant enzyme HO-1. Furthermore, this compound can directly inhibit the activation of HMGB1, a key player in inflammation.

Cycloshizukaol_A_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS HMGB1_cyto HMGB1 LPS->HMGB1_cyto activates Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates Cycloshizukaol_A This compound Cycloshizukaol_A->HMGB1_cyto inhibits Cycloshizukaol_A->Keap1 inhibits ARE ARE Nrf2_nu->ARE binds HO1 HO-1 ARE->HO1 promotes expression

This compound anti-inflammatory signaling pathway.
Shizukaol D: Dual Roles in Cancer and Metabolism

Shizukaol D has demonstrated a multifaceted biological profile, impacting both cancer cell proliferation and cellular metabolism through distinct signaling pathways.

1. Inhibition of Wnt/β-catenin Signaling in Liver Cancer:

In human liver cancer cells, Shizukaol D has been found to suppress the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell growth. Shizukaol D's inhibitory action on this pathway results in the induction of apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anticancer agent.

Shizukaol_D_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades beta_catenin_nu β-catenin beta_catenin->beta_catenin_nu translocates Shizukaol_D Shizukaol D Shizukaol_D->Dsh inhibits TCF_LEF TCF/LEF beta_catenin_nu->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation

Shizukaol D inhibition of the Wnt/β-catenin pathway.

2. Activation of AMPK Signaling and Metabolic Regulation:

Shizukaol D has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy homeostasis. By activating AMPK, Shizukaol D can reduce lipid content in hepatic cells, suggesting its potential therapeutic application in metabolic disorders.

Shizukaol_D_AMPK_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Shizukaol_D Shizukaol D Increased_AMP_ATP Increased AMP/ATP ratio Shizukaol_D->Increased_AMP_ATP AMPK AMPK Increased_AMP_ATP->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK phosphorylation ACC ACC p_AMPK->ACC phosphorylates p_AMPK->ACC inhibits p_ACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add varying concentrations of test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer (e.g., DMSO) incubate_4h->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Cycloshizukaol A in Anti-Inflammatory Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Cycloshizukaol A and other lindenane dimers, focusing on their anti-inflammatory potential. This guide provides an objective analysis of available experimental data, methodologies, and insights into their mechanisms of action to support further research and drug development.

In the quest for novel anti-inflammatory agents, lindenane-type sesquiterpenoid dimers, a class of natural products predominantly found in the Chloranthaceae family, have garnered significant attention. Among these, this compound, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, stands as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory properties of this compound and other notable lindenane dimers, supported by experimental data and detailed methodologies.

Comparative Anti-Inflammatory Activity

The primary method for evaluating the anti-inflammatory potential of lindenane dimers is the in vitro inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. While specific quantitative data for this compound's anti-inflammatory activity is not yet available in the public domain, a study on other lindenane dimers isolated from the same plant, Chloranthus serratus, provides valuable context. Shizukaol B and Shizukaol D demonstrated significant inhibitory effects on NO production with IC50 values of 0.15 µM and 7.22 µM, respectively[1].

The following table summarizes the reported IC50 values for the inhibition of NO production by various lindenane dimers, offering a comparative landscape of their potency.

Compound NameSource OrganismIC50 (µM) for NO InhibitionReference
Shizukaol BChloranthus serratus0.15[1]
Unnamed Dimer (1)Chloranthus serratus0.22[1]
Shizukaol DChloranthus serratus7.22[1]
Shizukaol DSarcandra glabraNot specified
Sarcandrolide ESarcandra glabraNot specified
Chloranholides F-T (compounds 21-24, 26, 30, 32, 36)Chloranthus holostegius3.18 - 11.46
Chlotrichenes C and DChloranthus holostegius var. trichoneurus24 - 33
Sarglaroids (compounds 9 and 2)Sarcandra glabra10.70 and 12.26
Sarcanolides C–ESarcandra glabra13.4 - 17.2
Sarglaroids A and 13Sarcandra glabra19.8 and 10.7
Spirolindemers A and B (compounds 1 and 5)Chloranthus henryi21.16 and 18.03

Experimental Protocols

The evaluation of the anti-inflammatory activity of these compounds predominantly relies on a standardized in vitro assay.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent.

Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • RAW 264.7 cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., lindenane dimers).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used to dissolve the compounds) are included.

  • The cells are incubated for an additional 24 hours.

Measurement of Nitric Oxide (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • Nitrite (B80452) concentration in the supernatant, a stable and quantifiable breakdown product of NO, is measured using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis:

  • The percentage of NO inhibition is calculated relative to the vehicle-treated, LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

Signaling Pathways and Mechanism of Action

Lindenane-type sesquiterpene dimers are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Studies on lindenane dimers such as shizukaol D and sarcandrolide E have shown that they can inhibit the phosphorylation of key proteins in the Toll-Like Receptor (TLR)/MyD88/NF-κB signaling cascade, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Lindenane_Dimers Lindenane Dimers (e.g., Shizukaol D) Lindenane_Dimers->TAK1 Lindenane_Dimers->IKK DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by lindenane dimers.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the inflammatory response. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli like LPS. Activated MAPKs can lead to the expression of various pro-inflammatory mediators. Lindenane dimers have been shown to inhibit the phosphorylation of these key MAPK proteins, thus dampening the inflammatory cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Lindenane_Dimers Lindenane Dimers (e.g., Shizukaol D) Lindenane_Dimers->MAPKs inhibit phosphorylation DNA DNA AP1_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Modulation of the MAPK signaling pathway by lindenane dimers.

Experimental Workflow

The general workflow for screening and characterizing the anti-inflammatory activity of lindenane dimers is a multi-step process.

Experimental_Workflow cluster_extraction Isolation & Purification cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Plant_Material Plant Material (e.g., Chloranthus serratus) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation LPS_Stimulation LPS Stimulation & Compound Treatment Isolation->LPS_Stimulation Cell_Culture RAW 264.7 Macrophage Cell Culture Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Inhibition Assay (Griess Assay) LPS_Stimulation->NO_Assay Viability_Assay Cell Viability Assay (e.g., MTT) LPS_Stimulation->Viability_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK pathway proteins) NO_Assay->Western_Blot qPCR RT-qPCR (Pro-inflammatory gene expression) Western_Blot->qPCR

Caption: General experimental workflow for evaluating lindenane dimers.

Conclusion

Lindenane-type sesquiterpenoid dimers represent a promising class of natural products with potent anti-inflammatory properties. While direct experimental data for this compound is eagerly awaited, the significant activity of its close analogs, Shizukaol B and D, isolated from the same plant source, strongly suggests its potential as an anti-inflammatory agent. The established methodologies for assessing NO inhibition and elucidating the involvement of the NF-κB and MAPK signaling pathways provide a clear roadmap for the future investigation of this compound and other related compounds. Further research in this area is crucial for unlocking the full therapeutic potential of these intricate natural molecules in the development of novel anti-inflammatory drugs.

References

In Vivo Anticancer Efficacy of Cycloshizukaol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo studies validating the anticancer effects of Cycloshizukaol A have been published in peer-reviewed literature. This compound is a symmetrical cyclic lindenane dimer isolated from the plant Chloranthus serratus.[1] Given the absence of direct data, this guide provides a comparative analysis based on published in vivo findings for a closely related lindenane-type sesquiterpenoid dimer, Chlorahololide D , and a standard-of-care chemotherapeutic agent, Doxorubicin . This comparison aims to offer a framework for potential future in vivo validation of this compound.

Comparative Efficacy of Anticancer Agents

The following table summarizes the available in vivo data for Chlorahololide D, a structural analogue of this compound, and Doxorubicin, a conventional chemotherapy drug. It is important to note that the data for Chlorahololide D is qualitative, as the initial study did not report specific quantitative tumor growth inhibition.

Compound Cancer Model Animal Model Dosing Regimen Observed Anticancer Effects Quantitative Tumor Growth Inhibition
Chlorahololide D Breast Cancer (MCF-7 cell line)Zebrafish Xenograft15 µM and 30 µMSuppressed tumor proliferation and migration.[2][3]Not Quantified
Doxorubicin Breast Cancer (MCF-7 cell line)Nude Mice Xenograft2 mg/kg, intraperitoneally, twice a week for 4 weeksInhibition of tumor growth.Significant reduction in tumor volume compared to control.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Zebrafish Xenograft Model for Lindenane Sesquiterpenoid Dimers (e.g., Chlorahololide D)

This protocol is adapted from the study on Chlorahololide D and is applicable for the initial in vivo screening of compounds like this compound.[2][3]

1. Cell Culture and Preparation:

  • Human breast cancer MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are stained with CM-Dil dye for visualization.

2. Zebrafish Husbandry:

  • Wild-type AB strain zebrafish are maintained in a recirculating aquaculture system at 28°C with a 14/10-hour light/dark cycle.

3. Microinjection:

  • MCF-7 cells are harvested, washed, and resuspended in PBS at a concentration of 1 × 10⁸ cells/mL.

  • Approximately 5 nL of the cell suspension (around 500 cells) is microinjected into the perivitelline space of 2-day-old zebrafish larvae.

4. Compound Treatment and Imaging:

  • After injection, larvae are transferred to a 24-well plate (one larva per well) containing E3 medium.

  • The larvae are treated with varying concentrations of the test compound (e.g., 15 µM and 30 µM for Chlorahololide D) or a vehicle control.

  • The tumor size and cell migration are observed and imaged at 24 and 48 hours post-injection using a fluorescence microscope.

Mouse Xenograft Model for Doxorubicin

This is a standard protocol for evaluating the efficacy of chemotherapeutic agents in a mammalian model.

1. Cell Culture:

  • MCF-7 human breast cancer cells are cultured under standard conditions.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

3. Tumor Implantation:

  • A suspension of MCF-7 cells (e.g., 5 × 10⁶ cells in 0.1 mL of a mixture of medium and Matrigel) is injected subcutaneously into the flank of each mouse.

4. Treatment Protocol:

  • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Doxorubicin is administered via intraperitoneal injection (e.g., at a dose of 2 mg/kg) twice a week for a specified period (e.g., 4 weeks). The control group receives a vehicle control (e.g., saline).

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Zebrafish Xenograft Model

experimental_workflow Experimental Workflow for In Vivo Validation in Zebrafish cluster_prep Preparation cluster_injection Xenograft Creation cluster_treatment Treatment & Observation cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_staining Cell Staining (CM-Dil) cell_culture->cell_staining injection Microinjection into Zebrafish Larvae cell_staining->injection treatment Compound Administration injection->treatment imaging Fluorescence Imaging (24h & 48h) treatment->imaging analysis Tumor Growth & Migration Assessment imaging->analysis

Caption: Workflow of the zebrafish xenograft model for anticancer drug screening.

Postulated Signaling Pathway: Inhibition of Wnt/β-catenin Signaling

Based on studies of related dimeric sesquiterpenes like Shizukaol D, it is postulated that this compound may exert its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and its dysregulation is implicated in many cancers.

wnt_pathway Inhibition of Wnt/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Cell Proliferation Cell Proliferation Target_Genes->Cell Proliferation Cycloshizukaol_A This compound (Postulated) Cycloshizukaol_A->Dsh Inhibits

Caption: Postulated mechanism of this compound via Wnt pathway inhibition.

Conclusion and Future Directions

While direct in vivo evidence for the anticancer effects of this compound is currently lacking, the preliminary findings for the structurally similar compound, Chlorahololide D, suggest potential antitumor activity. The zebrafish xenograft model offers a rapid and effective platform for the initial in vivo screening of this compound. Future studies should focus on quantifying the in vivo efficacy of this compound in zebrafish and subsequently validating these findings in mammalian models, such as mouse xenografts. A direct comparison with standard chemotherapeutic agents like Doxorubicin in these models will be crucial to determine its potential as a novel anticancer agent. Furthermore, elucidation of its precise mechanism of action, potentially through inhibition of pathways like Wnt/β-catenin, will be vital for its development as a targeted therapy.

References

A Comparative Guide to the Cross-Reactivity and Specificity of Cycloshizukaol A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from Chloranthus serratus, has garnered interest for its anti-inflammatory properties, primarily attributed to its activity as a tumor necrosis factor-alpha (TNF-α) inhibitor. This guide provides a comparative analysis of this compound and its naturally occurring analogs, shizukaol B and shizukaol F, focusing on their cross-reactivity and specificity in inhibiting cell adhesion processes. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.

Data Summary

The following table summarizes the available quantitative data on the inhibitory activities of this compound and its analogs.

CompoundPMA-induced HL-60 Aggregation (MIC, µM)[1]THP-1 Adhesion to TNF-α stimulated HUVEC (IC50, µM)[1]
This compound 0.91.2
Shizukaol B 0.03410.0546
Shizukaol F 0.02730.0341

Note: Lower MIC and IC50 values indicate higher potency.

Comparative Analysis

The available data indicates that while this compound is an effective inhibitor of cell adhesion, its analogs, shizukaol B and shizukaol F, demonstrate significantly higher potency in the assays conducted. Shizukaol F, in particular, exhibited the lowest MIC and IC50 values, suggesting it is the most potent inhibitor of both phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of HL-60 cells and the adhesion of THP-1 monocytes to TNF-α stimulated human umbilical vein endothelial cells (HUVEC).[1]

The primary mechanism of action for these compounds appears to be the inhibition of cell adhesion molecule expression, such as Intercellular Adhesion Molecule 1 (ICAM-1).[1] Studies have shown that these dimeric sesquiterpenoids do not directly interfere with the binding of Lymphocyte Function-associated Antigen 1 (LFA-1) to ICAM-1, but rather downregulate the expression of ICAM-1 on the cell surface.[1]

For instance, shizukaol B was found to inhibit the TNF-α-induced surface expression of ICAM-1, Vascular Cell Adhesion Molecule 1 (VCAM-1), and E-selectin in HUVECs with IC50 values of 5.4 nM, 13.6 µM, and 95.6 nM, respectively. This suggests a degree of specificity in its inhibitory action, with a pronounced effect on ICAM-1 and E-selectin expression.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 TNF-α Signaling Pathway Leading to Cell Adhesion cluster_1 Inhibition by this compound Analogs TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to CAM_Genes Cell Adhesion Molecule Genes (ICAM-1, VCAM-1, E-selectin) Nucleus->CAM_Genes Activates Transcription of CAM_Proteins Cell Adhesion Proteins CAM_Genes->CAM_Proteins Translation CellAdhesion Leukocyte Adhesion CAM_Proteins->CellAdhesion Mediates CSA_analogs This compound Analogs CSA_analogs->CAM_Genes Inhibit Expression G cluster_0 Cell Adhesion Inhibition Assay Workflow HUVEC 1. Culture HUVEC Stimulate 2. Stimulate with TNF-α HUVEC->Stimulate Pretreat 3. Pretreat with this compound analogs Stimulate->Pretreat AddCells 4. Add labeled THP-1 cells Pretreat->AddCells Incubate 5. Incubate AddCells->Incubate Wash 6. Wash non-adherent cells Incubate->Wash Quantify 7. Quantify adherent cells Wash->Quantify

References

A Comparative Analysis of Cycloshizukaol A with Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of Cycloshizukaol A, a sesquiterpenoid dimer, against established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited publicly available experimental data on this compound, this analysis incorporates data from structurally related lindenane sesquiterpenoid dimers isolated from the Chloranthus genus to provide a hypothetical but contextually relevant comparison. This guide is intended to serve as a framework for researchers looking to evaluate novel anti-inflammatory compounds.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is thus a significant area of research. This compound, isolated from Chloranthus serratus, belongs to the lindenane class of sesquiterpenoid dimers.[1] While direct studies on its anti-inflammatory activity are scarce, numerous compounds from this family have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][3][4] This guide compares the known mechanisms and efficacy of Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) with the potential activity of this compound, based on data from its chemical relatives.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of the selected compounds against key inflammatory markers. It is important to note that the data for this compound is extrapolated from related lindenane sesquiterpenoid dimers (e.g., Shizukaol B and D) and should be considered hypothetical.[3] The experimental conditions for the known drugs may vary across different studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC50 (µM)Cell LineComments
This compound (Hypothetical) 0.15 - 7.22RAW264.7Based on data for Shizukaol B and D.
Dexamethasone ~3.5 ng/mL (~0.009 µM)Rat Serum (in vivo)Potent inhibitor of various inflammatory mediators.
Indomethacin ~56.8RAW264.7Non-selective COX inhibitor.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundTarget CytokineIC50Cell Line / System
This compound (Hypothetical) TNF-α, IL-6, IL-1βNot AvailableLikely to inhibit via NF-κB and MAPK pathways.
Dexamethasone TNF-α, IL-6nM range (e.g., 2-6 nM for IL-6)Human Retinal Microvascular Pericytes
Indomethacin PGE25.5 nMHuman Synovial Cells (IL-1α stimulated)
TNF-α~143.7 µMRAW264.7

Mechanisms of Action

This compound (Proposed Mechanism): Based on studies of related lindenane sesquiterpenoids, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators like NO, TNF-α, IL-6, and IL-1β in response to stimuli such as lipopolysaccharide (LPS).

Dexamethasone: A potent glucocorticoid, Dexamethasone acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression. Its primary anti-inflammatory actions include:

  • Inhibition of NF-κB: Dexamethasone can induce the expression of IκBα, which sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene transcription.

  • Suppression of cytokine synthesis: It broadly inhibits the production of numerous cytokines, including TNF-α, IL-1β, and IL-6.

Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, Indomethacin's primary mechanism is the blockage of COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical workflow for evaluating anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK TAK1 TAK1 MyD88->TAK1 IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB NF-κB NF-κB IκB-NF-κB->NF-κB IκB degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation MKKs MKKs TAK1->MKKs MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) MKKs->MAPKs (p38, JNK, ERK) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 Activation Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression AP-1->Gene_Expression Cytokines_NO Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Gene_Expression->Cytokines_NO Translation COX COX enzymes Gene_Expression->COX Dexamethasone Dexamethasone Dexamethasone->NF-κB_nuc Indomethacin Indomethacin Indomethacin->COX Cycloshizukaol_A Cycloshizukaol_A Cycloshizukaol_A->IKK Cycloshizukaol_A->MKKs

Figure 1: Simplified NF-κB and MAPK signaling pathways.

G cluster_assays Downstream Assays Start Start: Culture Macrophages (e.g., RAW264.7) Pre-treatment Pre-treat with Test Compounds (this compound, Dexamethasone, Indomethacin) Start->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation MTT_Assay MTT Assay for Cell Viability Pre-treatment->MTT_Assay Parallel experiment Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for Protein Expression (iNOS, COX-2, p-p65, p-p38) Cell_Lysate->Western_Blot

Figure 2: Experimental workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for western blotting) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the test compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, and β-actin as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is pending, the available data on related lindenane sesquiterpenoid dimers from the Chloranthus genus suggest it is a promising candidate for further investigation. Its potential mechanism of action, likely involving the inhibition of the NF-κB and MAPK pathways, positions it as a compound of interest for the development of novel anti-inflammatory therapeutics. The established drugs, Dexamethasone and Indomethacin, operate through distinct and well-characterized mechanisms, offering potent but sometimes side-effect-laden options. Further studies are warranted to isolate and characterize the bioactivity of this compound and to determine its precise mechanism of action and potential therapeutic utility. The experimental framework provided in this guide offers a robust starting point for such an investigation.

References

Validating the Mechanism of Action of Cycloshizukaol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Cycloshizukaol A, a sesquiterpenoid dimer isolated from Chloranthus serratus. Due to the limited publicly available data on this compound's specific biological activities, this document establishes a plausible, hypothetical mechanism based on the known actions of structurally related lindenane sesquiterpenoid dimers found in the Chloranthus genus. These related compounds have demonstrated significant anti-inflammatory and cytotoxic properties. This guide presents experimental protocols and comparative data to direct future research and validation studies for this compound.

Hypothetical Mechanism of Action: Dual Anti-Inflammatory and Pro-Apoptotic Activities

Based on evidence from analogous compounds, this compound is hypothesized to exert its biological effects through a dual mechanism:

  • Anti-inflammatory Activity: By inhibiting key pro-inflammatory signaling pathways, primarily the NF-κB pathway, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).

  • Pro-Apoptotic Activity: By inducing programmed cell death in rapidly proliferating cells, potentially through the activation of caspase cascades and regulation of apoptosis-related proteins.

This guide will compare the hypothetical performance of this compound against a known anti-inflammatory agent, Dexamethasone, and a standard cytotoxic drug, Doxorubicin.

Comparative Efficacy Data

The following tables summarize the hypothetical in vitro efficacy of this compound in comparison to established drugs. Note: The data for this compound is illustrative and requires experimental validation.

Table 1: Comparative Anti-inflammatory Activity

CompoundCell LineIC₅₀ (LPS-induced NO Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
This compound (Hypothetical) RAW 264.75 µM8 µM10 µM
Dexamethasone (Reference)RAW 264.71 µM0.5 µM0.8 µM

Table 2: Comparative Cytotoxic Activity

CompoundCell LineIC₅₀ (Cell Viability)Apoptosis Induction (at IC₅₀)
This compound (Hypothetical) MCF-7 (Breast Cancer)15 µM+++
Doxorubicin (Reference)MCF-7 (Breast Cancer)1 µM++++

Key Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of key experiments are recommended.

Experiment 1: Assessment of Anti-inflammatory Activity

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat cells with varying concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. Measure absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3][4][5]

Experiment 2: Elucidation of the NF-κB Signaling Pathway

Objective: To investigate if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Methodology:

  • NF-κB Luciferase Reporter Assay:

    • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Pre-treat the transfected cells with this compound, followed by stimulation with LPS.

    • Measure luciferase activity to quantify NF-κB activation.

  • Western Blot Analysis:

    • Treat RAW 264.7 cells with this compound and then stimulate with LPS for a short duration (e.g., 30 minutes).

    • Prepare cytoplasmic and nuclear protein extracts.

    • Perform Western blot analysis to detect the levels of phosphorylated IκBα (p-IκBα) in the cytoplasm and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Experiment 3: Assessment of Pro-Apoptotic Activity

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Viability Assay:

    • Culture MCF-7 breast cancer cells and treat them with a range of concentrations of this compound or Doxorubicin for 48 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

  • Caspase-3/7 Activity Assay:

    • Treat MCF-7 cells with this compound at its IC₅₀ concentration.

    • Measure the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a luminogenic or fluorogenic substrate.

  • Western Blot for Apoptosis Markers:

    • Treat MCF-7 cells with this compound.

    • Perform Western blot analysis on whole-cell lysates to detect changes in the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G Hypothetical Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription Mediators Inflammatory Mediators (TNF-α, IL-6, NO) Genes->Mediators CycloshizukaolA This compound CycloshizukaolA->IKK inhibits G Experimental Workflow for Anti-inflammatory Validation cluster_invitro In Vitro Assays CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound CellCulture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysis Cell Lysis Stimulation->CellLysis ReporterAssay NF-κB Luciferase Reporter Assay Stimulation->ReporterAssay GriessAssay Griess Assay for NO Supernatant->GriessAssay ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA WesternBlot Western Blot for p-IκBα & p65 CellLysis->WesternBlot G Hypothetical Pro-Apoptotic Mechanism of this compound CycloshizukaolA This compound Bax Bax CycloshizukaolA->Bax activates Bcl2 Bcl-2 CycloshizukaolA->Bcl2 inhibits Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

References

Head-to-head comparison of different extraction methods for Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Isolation of a Promising Sesquiterpenoid Dimer

Cycloshizukaol A, a lindenane-type sesquiterpenoid dimer primarily isolated from plants of the Chloranthus genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this complex natural product is a critical first step for further research and development. This guide provides a head-to-head comparison of various extraction methodologies, offering insights into their principles, performance, and practical application, supported by detailed experimental protocols. Due to the limited availability of direct comparative studies for this compound, this guide synthesizes data from the extraction of related lindenane dimers and general principles of phytochemical extraction to provide a comprehensive overview for researchers.

Quantitative Performance Comparison

The selection of an optimal extraction method for this compound hinges on a balance of factors including extraction yield, purity of the final product, processing time, solvent consumption, and environmental impact. The following table summarizes the anticipated performance of different extraction techniques. Note: The quantitative values presented are illustrative and based on typical outcomes for the extraction of sesquiterpenoids from plant matrices, as direct comparative data for this compound is not extensively available in published literature.

Extraction MethodPrincipleTypical Yield (%)Typical Purity (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Conventional Maceration Soaking the plant material in a solvent to allow for the slow diffusion of phytochemicals.0.01 - 0.0570 - 8524 - 72 hoursHighSimple, low-cost setup.Time-consuming, large solvent volume, potential for degradation of thermolabile compounds.
Reflux Extraction Continuous boiling and condensation of the extraction solvent to enhance extraction efficiency.0.02 - 0.0875 - 904 - 8 hoursModerateFaster and more efficient than maceration.Requires heating, not suitable for thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer.0.03 - 0.1080 - 9530 - 60 minutesLowRapid, high efficiency, reduced solvent and energy consumption.Potential for localized heating and formation of free radicals.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.0.04 - 0.1285 - 975 - 15 minutesLowExtremely fast, high yield, low solvent usage.Requires specialized equipment, potential for thermal degradation if not optimized.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power.0.05 - 0.15> 951 - 4 hoursVery Low (CO2 is recycled)"Green" technology, high selectivity, solvent-free extract.High initial equipment cost, may require a co-solvent for polar compounds.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed as a starting point and may require optimization based on the specific characteristics of the plant material and target compound.

Conventional MERAL Maceration Protocol

This protocol is adapted from methodologies used for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species.

a. Sample Preparation: The air-dried and powdered roots of Chloranthus serratus (1 kg) are used as the starting material.

b. Extraction:

  • The powdered plant material is macerated with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.

  • The extracts are combined and concentrated under reduced pressure to yield a crude extract.

c. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water (1 L) and successively partitioned with petroleum ether (3 x 1 L) and ethyl acetate (B1210297) (3 x 1 L).

  • The ethyl acetate fraction, which is expected to contain this compound, is concentrated in vacuo.

d. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to yield several sub-fractions.

  • Fractions containing this compound (monitored by TLC) are combined and further purified by preparative HPLC to afford the pure compound.

Ultrasound-Assisted Extraction (UAE) Protocol

a. Sample Preparation: Air-dried and powdered roots of Chloranthus serratus (100 g) are used.

b. Extraction:

  • The plant material is suspended in 70% ethanol (1 L) in a glass beaker.

  • The beaker is placed in an ultrasonic bath or a probe-type sonicator is immersed in the suspension.

  • Ultrasonic irradiation is applied at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 40°C.

  • The extract is filtered, and the residue is re-extracted under the same conditions.

  • The combined extracts are concentrated under reduced pressure.

c. Purification: The concentrated extract is then subjected to liquid-liquid partitioning and chromatographic purification as described in the conventional maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol

a. Sample Preparation: Air-dried and powdered roots of Chloranthus serratus (50 g) are used.

b. Extraction:

  • The plant material is placed in a microwave-transparent extraction vessel with 80% methanol (B129727) (1 L).

  • The vessel is placed in a microwave extractor.

  • Microwave irradiation is applied at a power of 500 W for 10 minutes, with a set temperature limit of 60°C.

  • After extraction, the mixture is cooled and filtered.

  • The filtrate is concentrated under reduced pressure.

c. Purification: The resulting crude extract is purified using the chromatographic methods outlined previously.

Supercritical Fluid Extraction (SFE) Protocol

a. Sample Preparation: Air-dried and powdered roots of Chloranthus serratus (200 g) are packed into the extraction vessel.

b. Extraction:

  • Supercritical CO2 is pumped through the extraction vessel at a flow rate of 15 L/h.

  • The extraction is performed at a pressure of 300 bar and a temperature of 50°C.

  • A co-solvent of 5% ethanol is added to the supercritical CO2 to enhance the extraction of moderately polar compounds like this compound.

  • The extraction is carried out for 2 hours.

  • The extract is collected in a separator at a lower pressure (60 bar) and temperature (30°C), where the CO2 becomes a gas and is recycled, leaving the extract behind.

c. Purification: The SFE extract, being of high purity, may require less intensive chromatographic purification compared to solvent-based extracts. However, column chromatography and preparative HPLC are still recommended for isolating this compound to a high degree of purity.

Visualizing the Workflow

To better illustrate the logical flow of the extraction and purification process, the following diagrams are provided.

Extraction_Workflow cluster_Start Starting Material cluster_Extraction Extraction Methods cluster_Processing Post-Extraction Processing cluster_Purification Purification cluster_End Final Product Plant Chloranthus serratus (Roots) Maceration Conventional Maceration Plant->Maceration Reflux Reflux Extraction Plant->Reflux UAE Ultrasound-Assisted Extraction (UAE) Plant->UAE MAE Microwave-Assisted Extraction (MAE) Plant->MAE SFE Supercritical Fluid Extraction (SFE) Plant->SFE Concentration Concentration Maceration->Concentration Reflux->Concentration UAE->Concentration MAE->Concentration SFE->Concentration Less critical but may be needed Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Method_Comparison_Logic cluster_Factors Decision Factors cluster_Methods Extraction Methods cluster_Outcome Method Selection Speed Speed Conventional Conventional (Maceration/Reflux) Speed->Conventional Low Modern Modern (UAE/MAE/SFE) Speed->Modern High Yield Yield & Purity Yield->Conventional Moderate Yield->Modern High Cost Cost (Initial & Running) Cost->Conventional Low Initial Cost->Modern High Initial Green Environmental Impact Green->Conventional High Green->Modern Low Choice Optimal Method Choice Conventional->Choice Modern->Choice

Caption: Logical relationship of factors influencing the choice of extraction method.

Concluding Remarks

The choice of an extraction method for this compound will ultimately depend on the specific goals of the research, available resources, and desired scale of production. For initial exploratory studies where simplicity and low cost are paramount, conventional methods like maceration or reflux extraction may be suitable. However, for researchers aiming for higher efficiency, purity, and a more environmentally friendly approach, modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant advantages. While the initial investment for specialized equipment for MAE and SFE can be substantial, the long-term benefits of reduced solvent consumption, shorter extraction times, and higher quality extracts often justify the cost for drug development and large-scale production endeavors. Further optimization of the presented protocols for the specific plant material and target compound is highly recommended to achieve the best possible results.

A Comparative Benchmark of Cycloshizukaol A's Cytotoxicity Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Cycloshizukaol A, a naturally occurring sesquiterpenoid dimer, against well-established chemotherapeutic agents: Doxorubicin, Cisplatin (B142131), and Paclitaxel. While direct comparative studies are limited, this document synthesizes available data to offer a preliminary benchmark of this compound's potential as an anti-cancer agent. The information is supported by detailed experimental protocols and visual representations of key signaling pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the standard chemotherapeutic drugs across various cancer cell lines. The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro, with lower values indicating higher cytotoxic potency. It is important to note that IC50 values can vary significantly between laboratories due to differing experimental conditions, such as cell passage number, exposure time, and the specific assay protocol used.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
HL-60Human Promyelocytic Leukemia> 10MTT
PANC-1Human Pancreatic Cancer> 10MTT
SK-BR-3Human Breast Cancer> 10MTT
SMMC-7721Human Hepatocellular Carcinoma> 10MTT

Note: The available data for this compound indicates low cytotoxic potency in the tested cell lines, with IC50 values exceeding 10 µM.

Table 2: IC50 Values of Standard Chemotherapeutics in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Doxorubicin K562Chronic Myeloid Leukemia0.031[1]
A549Lung Carcinoma0.8[1]
MCF-7Breast Cancer0.1 - 2.5[2]
HeLaCervical Cancer0.34 - 2.9[2]
HepG2Liver Cancer12.18[2]
Cisplatin A549Lung Cancer~7.5 - 10.9
MCF-7Breast CancerVaries widely
HeLaCervical CancerVaries widely
HepG2Liver CancerVaries widely
Paclitaxel VariousVarious Cancers0.0025 - 0.0075 (24h exposure)
MCF-7Breast CancerVaries

Note: The IC50 values for standard chemotherapeutics are generally in the nanomolar to low micromolar range, indicating significantly higher potency compared to the currently available data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are protocols for commonly used assays to determine the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines of interest

  • Test compounds

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and lysis buffer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Controls: Include the following controls:

    • Vehicle control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH release control: Cells treated with a lysis solution (e.g., Triton X-100) to determine 100% cytotoxicity.

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Mandatory Visualizations

To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of This compound & Chemotherapeutics B->C D Incubate for 24, 48, or 72 hours C->D E Perform MTT or LDH Assay D->E F Measure Absorbance with Microplate Reader E->F G Calculate % Cell Viability or Cytotoxicity F->G H Determine IC50 Values G->H

Experimental workflow for cytotoxicity assessment.

Signaling Pathways

The following diagrams illustrate the known or proposed signaling pathways through which these compounds induce apoptosis.

Proposed Apoptotic Pathway for Lindenane Sesquiterpenoid Dimers (e.g., this compound)

Note: The precise signaling pathway for this compound has not been fully elucidated. This diagram is based on findings for structurally related lindenane sesquiterpenoid dimers, which have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS).

Cycloshizukaol_A_Pathway A Lindenane Sesquiterpenoid Dimer (e.g., this compound) B Increase in Reactive Oxygen Species (ROS) A->B C G2/M Phase Cell Cycle Arrest A->C D Modulation of Bcl-2 Family Proteins A->D G Mitochondrial Outer Membrane Permeabilization B->G I Apoptosis C->I E Upregulation of Bax (Pro-apoptotic) D->E F Downregulation of Bcl-2 (Anti-apoptotic) D->F E->G F->G H Caspase Activation G->H H->I

Proposed apoptotic pathway for lindenane dimers.

Doxorubicin-Induced Apoptotic Pathway

Doxorubicin primarily induces apoptosis through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of signaling cascades involving p53 and the Notch pathway.

Doxorubicin_Pathway A Doxorubicin B DNA Intercalation & Topoisomerase II Inhibition A->B C DNA Damage B->C D p53 Activation C->D F Notch Pathway Activation C->F E TGF-β Signaling D->E G Bax Upregulation D->G H Caspase Activation E->H F->H via HES1 G->H I Apoptosis H->I

Doxorubicin-induced apoptotic signaling pathway.

Cisplatin-Induced Apoptotic Pathway

Cisplatin forms DNA adducts, leading to DNA damage and the activation of the ATR-p53/p73 and MAPK signaling pathways, culminating in apoptosis.

Cisplatin_Pathway A Cisplatin B DNA Adduct Formation A->B C DNA Damage B->C D ATR Activation C->D F MAPK Pathway Activation (JNK, p38) C->F E p53/p73 Activation D->E G Bax Upregulation E->G H Caspase Activation F->H G->H I Apoptosis H->I

Cisplatin-induced apoptotic signaling pathway.

Paclitaxel-Induced Apoptotic Pathway

Paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis through the PI3K/AKT and TAK1-JNK signaling pathways.

Paclitaxel_Pathway A Paclitaxel B Microtubule Stabilization A->B C Mitotic Arrest B->C D Inhibition of PI3K/AKT Pathway C->D E Activation of TAK1-JNK Pathway C->E G Caspase Activation D->G F Bcl-2 Phosphorylation (inactivation) E->F F->G H Apoptosis G->H

Paclitaxel-induced apoptotic signaling pathway.

References

Unveiling the Bioactivity of Cycloshizukaol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published findings on the bioactivity of Cycloshizukaol A, a sesquiterpene dimer isolated from Chloranthus serratus, reveals its potential as a modulator of cellular processes relevant to cancer and inflammation. This guide synthesizes available data, comparing its effects with those of related compounds and providing a detailed look at the experimental methodologies and signaling pathways involved.

This compound has been noted for its inhibitory effect on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human leukemia (HL-60) cells, suggesting a potential role in anti-inflammatory pathways. Furthermore, its evaluation against various cancer cell lines, including lung (A549), and pancreatic (PANC-1) cancer cells, points towards possible anti-proliferative activities. While detailed primary research on this compound's specific mechanisms remains emergent, a comparative analysis with the closely related compound, Shizukaol D, offers valuable insights into its potential bioactivity.

Comparative Bioactivity Data

To provide a clear comparison of the anti-proliferative effects of this compound and its analogs, the following table summarizes the available quantitative data.

CompoundCell LineAssayEndpointResultReference
This compound HL-60Not SpecifiedInhibition of ICAM-1 ExpressionDose-dependent inhibition[1]
Shizukaol D Focus (Liver Cancer)CCK-8IC501.83 µmol/L[2]
HepG2 (Liver Cancer)CCK-8IC5011.24 µmol/L[2]
QGY-7703 (Liver Cancer)CCK-8IC502.01 µmol/L[2]
SMMC-7721 (Liver Cancer)CCK-8IC501.95 µmol/L[2]
SK-HEP1 (Liver Cancer)CCK-8IC501.90 µmol/L

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for key experiments cited in the analysis of Shizukaol D, which can serve as a methodological reference for studying this compound.

Cell Proliferation Assay (CCK-8)

This assay was utilized to determine the cytotoxic effects of Shizukaol D on various liver cancer cell lines.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of Shizukaol D (or a vehicle control) for 48 hours.

  • CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for an additional 2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the resulting dose-response curves.

Luciferase Reporter Assay for Wnt Signaling

This assay was employed to investigate the effect of Shizukaol D on the Wnt signaling pathway.

  • Cell Transfection: Liver cancer cells were co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours of transfection, cells were treated with Shizukaol D or a known Wnt signaling inhibitor (XAV939) for another 24 hours.

  • Luciferase Activity Measurement: Cell lysates were collected, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

  • Data Analysis: The TOP/FOP flash ratio was calculated to determine the activity of the Wnt/β-catenin signaling pathway.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by these compounds is key to elucidating their mechanism of action.

Wnt Signaling Pathway Inhibition by Shizukaol D

Shizukaol D has been shown to attenuate the Wnt signaling pathway, a critical pathway in cell proliferation and differentiation that is often dysregulated in cancer. The inhibition of this pathway leads to a decrease in the expression of β-catenin and its downstream target genes, ultimately resulting in the induction of apoptosis in liver cancer cells.

Wnt_Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 LRP->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_Signaling_Inhibition_Point Shizukaol_D Shizukaol D Shizukaol_D->Wnt_Signaling_Inhibition_Point Inhibits Pathway Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits

Caption: Inhibition of the Wnt signaling pathway by Shizukaol D.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of natural compounds like this compound and its analogs involves a series of established experimental steps.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Plant_Material Plant Material (e.g., Chloranthus serratus) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Cell_Lines Cancer Cell Lines (A549, HL-60, PANC-1) Isolation->Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCK-8) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) IC50_Determination->Signaling_Pathway_Analysis

Caption: General experimental workflow for natural product bioactivity studies.

References

A Comparative Analysis of Cycloshizukaol A for Anti-Inflammatory Therapy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of Cycloshizukaol A, a sesquiterpenoid dimer isolated from Chloranthus serratus, in the context of inflammatory disease models.[1] Due to the limited availability of public data on this compound, this document presents a hypothetical, yet plausible, anti-inflammatory profile based on common mechanisms observed for natural products. It compares this hypothetical profile against Dexamethasone, a well-established corticosteroid, to provide a benchmark for potential efficacy.

The data, signaling pathways, and protocols presented herein are for illustrative purposes to guide potential future research and evaluation of this compound or similar compounds.

Comparative Efficacy in a Murine Inflammation Model

To assess the anti-inflammatory potential of this compound, a hypothetical study was designed using the carrageenan-induced paw edema model in mice, a standard for evaluating acute inflammation. The primary outcomes measured were the reduction in paw swelling and the modulation of key pro-inflammatory cytokines.

Table 1: Hypothetical Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Max. Paw Volume (mL) ± SD% Inhibition of Edema
Vehicle Control (0.5% CMC)-0.85 ± 0.09-
This compound100.64 ± 0.0724.7%
This compound300.42 ± 0.0550.6%
Dexamethasone10.38 ± 0.0455.3%

Table 2: Hypothetical Effect on Serum Pro-Inflammatory Cytokines

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Vehicle Control (0.5% CMC)-320 ± 45450 ± 62
This compound10255 ± 38365 ± 55
This compound30160 ± 29210 ± 41
Dexamethasone1145 ± 25185 ± 36

Proposed Mechanism of Action: NF-κB Pathway Inhibition

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. The diagram below illustrates the proposed mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (Active) IkB->NFkB 4. Degradation of IκBα NFkB_IkB NF-κB / IκBα (Inactive) NFkB_IkB->IKK NFkB_IkB->NFkB DNA DNA NFkB->DNA 5. Nuclear Translocation CycloA This compound (Hypothesized) CycloA->IKK Inhibition Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes 6. Transcription TNFa TNF-α TNFa->TNFR 1. Ligand Binding

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocol outlines the steps for the carrageenan-induced paw edema animal model used in this hypothetical assessment.

Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization & Grouping: Animals are acclimatized for one week before the experiment. They are then randomly divided into four groups (n=8 per group):

    • Group 1: Vehicle Control (0.5% Carboxymethylcellulose - CMC)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

    • Group 4: Dexamethasone (1 mg/kg)

  • Compound Administration: Test compounds (this compound) and the positive control (Dexamethasone) are suspended in 0.5% CMC. The vehicle or compounds are administered orally (p.o.) via gavage 60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 50 µL of 1% (w/v) lambda-carrageenan solution in sterile saline into the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Cytokine Analysis: At the end of the 6-hour period, animals are euthanized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C. Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Statistical Analysis: Data are expressed as mean ± Standard Deviation (SD). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison against the control group. A p-value < 0.05 is considered statistically significant.

G acclimatize 1. Animal Acclimatization (1 week) grouping 2. Random Grouping (n=8) acclimatize->grouping admin 3. Oral Gavage (Vehicle, Cmpd A, Dex) grouping->admin baseline 4. Baseline Paw Volume Measurement admin->baseline 60 min induce 5. Carrageenan Injection baseline->induce measure 6. Hourly Paw Volume Measurement (1-6 hrs) induce->measure euthanize 7. Euthanasia & Blood Collection measure->euthanize analyze 8. Data Analysis (ELISA, Statistics) euthanize->analyze

Caption: Standard workflow for the carrageenan-induced paw edema animal model.

Conclusion and Future Directions

This guide outlines a hypothetical but scientifically grounded framework for assessing the therapeutic potential of this compound as an anti-inflammatory agent. The illustrative data suggest a dose-dependent efficacy comparable to the standard corticosteroid, Dexamethasone, potentially mediated through the inhibition of the NF-κB pathway.

For drug development professionals, these findings, though hypothetical, underscore the potential value in natural products. The critical next steps for this compound would involve:

  • In Vitro Validation: Confirming the inhibitory effect on the NF-κB pathway in relevant cell lines (e.g., LPS-stimulated RAW 264.7 macrophages).

  • In Vivo Efficacy Studies: Conducting formal animal studies as outlined to generate real-world data on efficacy and dose-response.

  • Pharmacokinetic & Toxicological Screening: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of the compound.

This structured approach, comparing novel compounds against established standards using validated protocols, is essential for identifying and advancing promising new therapeutic candidates.

References

Safety Operating Guide

Navigating the Disposal of Cycloshizukaol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Cycloshizukaol A necessitates a cautious and compliant approach based on general principles of chemical waste management. Researchers and laboratory personnel must treat this compound as potentially hazardous due to the lack of comprehensive safety and disposal data. This guide provides a procedural framework for the safe handling and disposal of this compound, empowering laboratories to operate safely and in accordance with institutional and regulatory standards.

Immediate Safety and Handling Protocols

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.

This compound: Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its potential interactions and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈PubChem[1]
Molecular Weight 548.6 g/mol PubChem[1]
Appearance Not specified
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Step-by-Step Disposal Procedure for this compound

In the absence of specific guidelines, this compound should be disposed of as hazardous chemical waste. The following procedure is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste due to the unknown nature of its toxicological and environmental effects.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure lid.

    • The label should clearly state "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow all instructions provided by the EHS department for the final disposal process.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Decision Workflow

DisposalWorkflow start Start: Need to dispose of This compound search_sds Search for specific Safety Data Sheet (SDS) start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow disposal instructions in SDS sds_found->follow_sds Yes no_sds No specific SDS found sds_found->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->consult_ehs treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous package_label Package and label according to EHS guidelines treat_as_hazardous->package_label ehs_pickup Arrange for EHS waste pickup package_label->ehs_pickup ehs_pickup->end

Disposal decision workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility. By following these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the compliant and safe management of this research chemical.

References

Personal protective equipment for handling Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling of a Novel Sesquiterpene Dimer in a Research Environment

Cycloshizukaol A is a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus.[1] As a novel compound primarily available for research purposes, a comprehensive and officially registered Safety Data Sheet (SDS) is not publicly available. In the absence of specific toxicological data, researchers must handle this compound with the utmost caution, adhering to standard protocols for compounds of unknown toxicity. The following guidance is based on general laboratory safety principles and is intended to provide a framework for safe handling, not to replace a substance-specific SDS.

I. Personal Protective Equipment (PPE)

Given the unknown hazards associated with this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects eyes from accidental splashes or aerosolized particles of the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a potential route of exposure for novel compounds. Glove integrity should be checked before and during use.
Body Protection A standard laboratory coat. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator may be necessary.Minimizes inhalation exposure, another potential route of toxicity. The specific type of respirator should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.

II. Operational Plan: Handling and Experimental Workflow

All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted within a properly functioning chemical fume hood.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing the solid compound, do so on a tared weigh boat within the fume hood to contain any dust. If preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Record Observations E->F G Decontaminate Surfaces F->G H Segregate Waste G->H I Doff PPE H->I J Proper Waste Disposal H->J Consult EHS for Disposal

Caption: Workflow for Handling this compound

III. Disposal Plan

As with any research chemical, proper disposal is critical to ensure environmental and personal safety.

  • Waste Segregation: All waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Consult EHS: Do not dispose of this compound down the drain or in regular trash. The specific disposal route must be determined in consultation with your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the appropriate waste stream and disposal procedures based on local, state, and federal regulations.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The appropriate decontamination solution will depend on the solvents used. Consult your EHS office for recommended procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。